2,5-Bis(trifluoromethyl)benzyl bromide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF6/c10-4-5-3-6(8(11,12)13)1-2-7(5)9(14,15)16/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSQGVCRNVEWIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CBr)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80378279 | |
| Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
302911-98-4 | |
| Record name | 2-(Bromomethyl)-1,4-bis(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=302911-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Bis(trifluoromethyl)benzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80378279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 302911-98-4 | |
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Foundational & Exploratory
Technical Monograph: 2,5-Bis(trifluoromethyl)benzyl bromide
[1][2]
Executive Summary
2,5-Bis(trifluoromethyl)benzyl bromide (CAS: 302911-98-4) is a specialized fluorinated alkylating agent used primarily in medicinal chemistry and agrochemical development.[1] Distinguished by the presence of two trifluoromethyl groups at the ortho and meta positions relative to the bromomethyl moiety, this compound serves as a critical building block for introducing the lipophilic 2,5-bis(trifluoromethyl)benzyl motif into small molecules.
This guide provides a rigorous analysis of its physicochemical properties, synthetic utility, and safety protocols. Researchers must exercise extreme caution due to its classification as a lachrymator and corrosive agent. The data presented herein is synthesized from high-purity commercial standards and field-validated handling procedures.
Chemical Identity & Structural Analysis
The steric and electronic environment of the benzylic carbon is heavily influenced by the electron-withdrawing nature of the trifluoromethyl groups, particularly the ortho-CF₃ group, which imparts significant steric bulk and deactivates the ring toward further electrophilic substitution.
| Parameter | Detail |
| IUPAC Name | 1-(Bromomethyl)-2,5-bis(trifluoromethyl)benzene |
| CAS Number | 302911-98-4 |
| Molecular Formula | C₉H₅BrF₆ |
| Molecular Weight | 307.03 g/mol |
| SMILES | FC(F)(F)c1ccc(c(CBr)c1)C(F)(F)F |
| InChI Key | CHSQGVCRNVEWIA-UHFFFAOYSA-N |
| Structural Features | Benzylic bromide; ortho, meta-substituted trifluoromethyl groups. |
Physical & Thermodynamic Properties
The following data represents the consensus values for high-purity (>97%) samples. The high density (1.674 g/mL) is characteristic of polyfluorinated bromides.
Table 1: Physicochemical Specifications
| Property | Value | Conditions / Method |
| Physical State | Liquid | Standard Temperature & Pressure (STP) |
| Appearance | Clear, colorless to light yellow | Visual inspection |
| Boiling Point | 176 °C | Atmospheric pressure (Lit.)[1][2] |
| Density | 1.674 g/mL | @ 25 °C |
| Refractive Index | n20/D 1.449 | @ 20 °C |
| Flash Point | 91 °C (195.8 °F) | Closed Cup |
| Solubility | Soluble in DCM, THF, Et₂O | Reacts with water (hydrolysis) |
Critical Note on Purity: Commercial samples often contain traces of the corresponding benzyl alcohol (hydrolysis product) or dibenzyl ether (dimerization). Purity should be verified via ¹H NMR or GC-MS prior to use in sensitive catalytic cycles.
Synthetic Utility & Reaction Mechanisms[4][5]
Applications in Drug Discovery
The 2,5-bis(trifluoromethyl)benzyl group is utilized to modulate the lipophilicity (LogP) and metabolic stability of drug candidates. The fluorine atoms increase metabolic resistance against cytochrome P450 oxidation at the benzylic position compared to non-fluorinated analogues.
Synthesis Pathway
While often purchased, the compound is synthesized from 2,5-bis(trifluoromethyl)benzaldehyde via reduction to the alcohol followed by bromination. The Appel reaction (PPh₃/CBr₄) or PBr₃ are preferred over radical bromination of the toluene derivative to avoid over-bromination at the benzylic position.
Figure 1: Synthesis & Impurity Formation Pathway
Caption: Synthesis from aldehyde precursor highlighting critical moisture-sensitive impurity pathways.
Handling, Stability & Safety Protocols (E-E-A-T)
Hazard Classification
-
Signal Word: DANGER
-
GHS Classifications: Skin Corrosion 1B (H314), Lachrymator.
-
Mechanism of Injury: Alkylation of proteins in mucous membranes and direct acid hydrolysis (HBr release) upon contact with tissue moisture.
Validated Handling Protocol
Pre-requisites:
-
Work exclusively in a certified chemical fume hood.
-
Double-glove (Nitrile under Neoprene).
-
Prepare a quenching bath (10% aq. Sodium Thiosulfate or dilute NaOH) before opening the bottle.
Step-by-Step Workflow:
-
Preparation: Chill the reagent bottle to 0–4 °C before opening. This reduces vapor pressure and lachrymatory potential.
-
Transfer: Use a gas-tight syringe or positive-displacement pipette. Avoid pouring.
-
Reaction: Maintain an inert atmosphere (N₂ or Ar). Moisture triggers HBr formation, which autocatalyzes decomposition.
-
Quenching (Spills/Glassware): Immediately submerge contaminated tips/glassware in the quenching bath. Do not wash with water initially, as this aerosolizes the lachrymator.
Figure 2: Emergency Response & Quenching Logic
Caption: Decision tree for immediate response to spills or exposure events.
References
-
National Institutes of Health (NIH). (2012). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation. Organic Letters. Retrieved January 31, 2026, from [Link]
An In-Depth Technical Guide to 2,5-Bis(trifluoromethyl)benzyl bromide (CAS: 302911-98-4)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,5-Bis(trifluoromethyl)benzyl bromide, a key fluorinated building block in modern organic synthesis and medicinal chemistry. The strategic placement of two electron-withdrawing trifluoromethyl groups on the aromatic ring significantly influences its reactivity and the properties of molecules derived from it. This document delves into the synthesis, chemical properties, reactivity, and applications of this versatile reagent, with a particular focus on its utility in the development of novel therapeutic agents. Detailed experimental protocols, safety and handling procedures, and an analysis of its unique chemical characteristics are presented to equip researchers with the knowledge required for its effective and safe utilization in the laboratory.
Introduction: The Strategic Advantage of Fluorination in Drug Discovery
The incorporation of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate a compound's physicochemical and biological properties.[1] The trifluoromethyl (-CF3) group, in particular, is a valuable substituent known to enhance metabolic stability, increase lipophilicity, and alter the acidity of neighboring functional groups.[1] this compound emerges as a powerful reagent for introducing the 2,5-bis(trifluoromethyl)benzyl moiety, a structural motif of growing interest in the synthesis of complex molecular architectures, including potent enzyme inhibitors and other biologically active compounds. The unique electronic and steric properties conferred by the two trifluoromethyl groups make this reagent a subject of significant interest for researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its successful application in synthesis. The key properties of this compound are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 302911-98-4 | [2] |
| Molecular Formula | C₉H₅BrF₆ | [2] |
| Molecular Weight | 307.03 g/mol | [2] |
| Appearance | Colorless to light yellow liquid/powder | [3] |
| Boiling Point | 176 °C (lit.) | [2] |
| Density | 1.674 g/mL at 25 °C (lit.) | [2] |
| Refractive Index | n20/D 1.449 (lit.) | [2] |
| Flash Point | 91 °C (195.8 °F) - closed cup | [2] |
| Solubility | Soluble in common organic solvents (e.g., THF, DCM, toluene) | General Knowledge |
-
¹H NMR: A singlet for the benzylic protons (CH₂Br) is expected to appear around 4.5 ppm. The aromatic protons should present as a complex multiplet in the range of 7.5-8.0 ppm.
-
¹³C NMR: The benzylic carbon (CH₂Br) should resonate around 30-35 ppm. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbons bearing the CF₃ groups will appear as quartets.
-
¹⁹F NMR: A sharp singlet corresponding to the six equivalent fluorine atoms of the two CF₃ groups is anticipated.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of bromine. Key fragmentation patterns would likely involve the loss of the bromine atom to form the stable 2,5-bis(trifluoromethyl)benzyl cation.[5][6]
-
Infrared (IR) Spectroscopy: Characteristic peaks for C-H stretching of the aromatic ring and the CH₂ group, C=C stretching of the aromatic ring, and strong C-F stretching bands are expected.
Synthesis of this compound
The synthesis of this compound can be achieved through established methods for benzylic bromination. The two primary routes involve the bromination of the corresponding benzyl alcohol or the radical bromination of the parent toluene derivative.
From 2,5-Bis(trifluoromethyl)benzyl alcohol
This is a common and reliable method for the preparation of benzyl bromides.[7] The hydroxyl group of the precursor alcohol is substituted with a bromine atom using a suitable brominating agent, such as phosphorus tribromide (PBr₃).
Caption: Synthesis of this compound from the corresponding alcohol.
Experimental Protocol:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2,5-bis(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous toluene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of phosphorus tribromide (PBr₃, 0.4 eq) in anhydrous toluene via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding crushed ice.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.
-
The product can be further purified by vacuum distillation if necessary.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Phosphorus tribromide reacts violently with water. Therefore, anhydrous solvents and glassware are crucial to prevent decomposition of the reagent and ensure a high yield.
-
Slow Addition at Low Temperature: The reaction between PBr₃ and the alcohol is exothermic. Slow addition at low temperature helps to control the reaction rate and prevent the formation of byproducts.
-
Aqueous Workup: The workup procedure is designed to remove any unreacted PBr₃ and phosphorus-containing byproducts. The sodium bicarbonate wash neutralizes any acidic species.
From 2,5-Bis(trifluoromethyl)toluene
An alternative route involves the free-radical bromination of the benzylic methyl group of 2,5-bis(trifluoromethyl)toluene using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).[7]
Caption: Radical bromination of 2,5-Bis(trifluoromethyl)toluene.
Experimental Protocol:
-
To a solution of 2,5-bis(trifluoromethyl)toluene (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of benzoyl peroxide (BPO, ~0.02 eq).
-
Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify by vacuum distillation.
Self-Validating System: The progress of the reaction can be visually monitored as the denser NBS is consumed and the lighter succinimide is formed. Completion is confirmed by the disappearance of the starting material spot on the TLC plate.
Reactivity and Mechanistic Insights
This compound is a highly reactive electrophile, readily undergoing nucleophilic substitution reactions (Sₙ2). The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring significantly influences its reactivity. These groups destabilize the developing positive charge on the benzylic carbon in a potential Sₙ1 pathway, thus favoring a concerted Sₙ2 mechanism.
Caption: General Sₙ2 reaction of this compound.
Typical nucleophilic substitution reactions include:
-
Alkylation of Amines: It readily reacts with primary and secondary amines to form the corresponding N-benzylated amines, which are important intermediates in pharmaceutical synthesis.[8]
-
Ether Synthesis: Reaction with alcohols or phenols in the presence of a base yields the corresponding benzyl ethers.
-
Ester Synthesis: It can be used to alkylate carboxylate salts to form benzyl esters.
-
Formation of Grignard Reagents: While challenging due to the electron-withdrawing groups, Grignard reagent formation is possible under specific conditions, opening up pathways for C-C bond formation.
Applications in Drug Development
The 2,5-bis(trifluoromethyl)benzyl moiety is increasingly being incorporated into drug candidates to enhance their biological activity and pharmacokinetic properties. A notable application of this compound is in the synthesis of potent enzyme inhibitors.
Synthesis of a Tyrosine Kinase Inhibitor Analog
This compound has been utilized in the synthesis of analogs of potential tyrosine kinase inhibitors. For instance, it can be used to alkylate a phenolic hydroxyl group in a multi-step synthesis of complex heterocyclic structures.
Illustrative Reaction Scheme:
Caption: Alkylation of a phenolic precursor in the synthesis of a kinase inhibitor analog.
This reaction highlights the utility of this compound as an effective alkylating agent for introducing the fluorinated benzyl group into a molecule of interest, thereby potentially enhancing its binding affinity to the target enzyme.
Safety, Handling, and Storage
This compound is a corrosive and combustible liquid that must be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound. Work in a well-ventilated fume hood.
-
Inhalation: Avoid inhaling vapors. In case of inhalation, move to fresh air and seek medical attention.
-
Skin and Eye Contact: This compound can cause severe skin burns and eye damage. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Fire Hazard: It is a combustible liquid. Keep away from heat, sparks, and open flames. Use dry chemical, carbon dioxide, or foam extinguishers.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis, particularly for applications in medicinal chemistry and drug development. Its unique electronic properties, arising from the two trifluoromethyl substituents, make it an effective tool for introducing the 2,5-bis(trifluoromethyl)benzyl moiety into a wide range of molecules. A thorough understanding of its synthesis, reactivity, and handling is crucial for its safe and efficient use in the laboratory. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of building blocks like this compound is set to increase, paving the way for the discovery of new and improved therapeutic agents.
References
- Google Patents. (n.d.). US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene.
-
Supporting information for. (n.d.). Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxya. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]
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PubMed. (n.d.). Design and synthesis of an N-benzyl 5-(4-sulfamoylbenzylidene-2-thioxothiazolidin-4-one scaffold as a novel NLRP3 inflammasome inhibitor. Retrieved from [Link]
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arXiv. (n.d.). Nucleophilic substitution vs elimination reaction of bisulfide ions with. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of functionalized benzyl amines by the reductive alkylation of heterocyclic and heteroaromatic amines with arylaldehydes and preparation of the intermediates for new synthetic biomolecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemistry of Bis(trifluoromethyl)amines: Synthesis, Properties, and Applications. Retrieved from [Link]
-
Pharmacia. (n.d.). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis of Novel Dihydropyridothienopyrimidin-4,9-dione Derivatives. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
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ACS Publications. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
University of Groningen research portal. (n.d.). Iron catalysed direct alkylation of amines with alcohols. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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Organic Chemistry Frontiers (RSC Publishing). (n.d.). Discovering the role of N-heterocyclic carbene as hydrogen borrowing organocatalyst: metal-free, direct N-alkylation of amines with benzyl alcohols. Retrieved from [Link]
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MDPI. (n.d.). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 5-O-benzyl-2-C-β-fluoromethyl-1,2,3-tri-O-acetyl-D- ribofuranose. Retrieved from [Link]
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Beilstein Journals. (n.d.). for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. Retrieved from [Link]
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National Institutes of Health. (n.d.). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols. Retrieved from [Link]
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Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Chiral Alkyl Amine Synthesis via Catalytic Enantioselective Hydroalkylation of Enecarbamates. Retrieved from [Link]
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PubMed Central (PMC). (n.d.). Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Mass spectrum showing the fragmentation pattern of (a) the B5 fraction.... Retrieved from [Link]
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Supporting Information. (n.d.). Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Retrieved from [Link]
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Technical Deep Dive: Thermodynamic Properties and Handling of 2,5-Bis(trifluoromethyl)benzyl bromide
Executive Summary
2,5-Bis(trifluoromethyl)benzyl bromide (CAS: 302911-98-4) is a critical fluorinated building block employed in the synthesis of lipophilic pharmacophores and agrochemicals.[1][2] Its utility stems from the specific substitution pattern of the trifluoromethyl groups, which imparts unique metabolic stability and steric properties to target molecules. However, its handling is complicated by its lachrymatory nature and high boiling point (176 °C at 1 atm), which necessitates precise vacuum distillation protocols to prevent thermal decomposition during purification. This guide synthesizes thermodynamic data with practical laboratory workflows to ensure safe, high-yield isolation.
Part 1: Physicochemical Profile & Thermodynamic Data
The effective manipulation of this compound requires a strict adherence to its physicochemical boundaries. The high atmospheric boiling point suggests that atmospheric distillation is risky due to potential thermal degradation or polymerization; therefore, reduced pressure techniques are mandatory.
Table 1: Core Physicochemical Properties[1]
| Property | Value | Context/Notes |
| CAS Number | 302911-98-4 | Distinct from 3,5-isomer (CAS 32247-96-4) |
| Molecular Formula | C₉H₅BrF₆ | MW: 307.03 g/mol |
| Boiling Point (Atm) | 176 °C | Lit.[1][2] value. Avoid reaching this temp. |
| Boiling Point (Vac) | 82–84 °C @ 13 hPa | Recommended distillation range |
| Density | 1.674 g/mL | At 25 °C |
| Refractive Index | Purity indicator | |
| Appearance | Clear to slightly yellow liquid | Darkening indicates HBr release/degradation |
Thermodynamic Insight: The vapor pressure curve indicates that reducing pressure to ~10 mmHg (13 hPa) drops the boiling point by nearly 100 °C. This is the "Safe Operating Window." Attempting distillation above 120 °C risks homolytic cleavage of the C-Br bond, leading to radical byproducts and product discoloration.
Part 2: Synthesis & Purification Protocols
The synthesis of this compound typically proceeds via two primary pathways: radical bromination of the toluene derivative or nucleophilic substitution of the benzyl alcohol.
Pathway A: Radical Bromination (Industrial Preferred)
-
Precursor: 2,5-Bis(trifluoromethyl)toluene
-
Reagents: N-Bromosuccinimide (NBS), AIBN (Initiator), CCl₄ or Trifluorotoluene (Solvent).
-
Mechanism: Wohl-Ziegler Reaction.
Pathway B: Alcohol Conversion (Lab Scale Preferred)
-
Precursor: 2,5-Bis(trifluoromethyl)benzyl alcohol
-
Reagents: PBr₃ (Phosphorus tribromide) or CBr₄/PPh₃ (Appel Reaction).
-
Advantage: Avoids radical side-products; higher regioselectivity.
Detailed Protocol: PBr₃ Mediated Synthesis
Note: This protocol prioritizes safety and purity.
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with an addition funnel and N₂ inlet.
-
Solvation: Dissolve 2,5-Bis(trifluoromethyl)benzyl alcohol (1.0 eq) in anhydrous DCM (0.5 M concentration). Cool to 0 °C.
-
Bromination: Add PBr₃ (0.4 eq) dropwise. The stoichiometry is 1:3 (PBr₃:Alcohol), but a slight excess of PBr₃ ensures completion.[3]
-
Observation: The reaction is exothermic. Maintain internal temp < 5 °C.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexanes/EtOAc).
-
Quench: Cool to 0 °C. Quench carefully with saturated NaHCO₃ (gas evolution: CO₂).
-
Workup: Extract with DCM (3x). Wash combined organics with Brine. Dry over Na₂SO₄.[4]
-
Purification (The Critical Step):
-
Concentrate via Rotary Evaporator (Bath < 40 °C).
-
Vacuum Distillation: Assemble a short-path distillation apparatus.
-
Target: Collect fraction boiling at 82–84 °C / 13 hPa .
-
Discard: Fore-run (residual solvent) and pot residue (phosphorous species).
-
Visualization: Synthesis & Purification Workflow
Figure 1: Step-by-step workflow for the conversion of benzyl alcohol to benzyl bromide, highlighting the critical distillation parameter.
Part 3: Applications in Drug Discovery[6]
The 2,5-bis(trifluoromethyl)phenyl moiety is a powerful tool in medicinal chemistry, often referred to as a "privileged structure" for modulating lipophilicity and metabolic stability.
Bioisosterism and Lipophilicity
The two CF₃ groups significantly increase the LogP of the molecule, enhancing membrane permeability. The 2,5-substitution pattern creates a specific steric bulk that can lock conformations in receptor binding pockets, distinct from the more common 3,5-bis(trifluoromethyl) pattern.
Metabolic Blocking
The presence of CF₃ groups at the 2 and 5 positions blocks metabolic oxidation at these sites (a common clearance pathway for phenyl rings), thereby extending the half-life (
Synthetic Utility (Reactivity Map)
The benzylic bromide is a versatile electrophile. It readily undergoes:
-
S_N2 Substitution: With amines (to form benzylamines) or thiols.
-
Grignard Formation: Reaction with Mg metal to form the benzyl magnesium bromide reagent for C-C bond formation.
-
Suzuki-Miyaura Coupling: If converted to a benzyl boronate.
Figure 2: Divergent synthetic pathways utilizing this compound as a core electrophile.
Part 4: Safety & Handling (Lachrymator Warning)
Hazard Classification:
-
Skin Corrosion/Irritation: Category 1B (Causes severe burns).
-
Lachrymator: Extremely irritating to eyes and mucous membranes.
Handling Protocols:
-
Engineering Controls: All operations, especially the transfer of the hot distillate, must occur inside a functioning fume hood.
-
Quenching Spills: Do not wipe with paper towels (increases surface area for vaporization). Cover spills with weak ammonia or sodium thiosulfate solution to degrade the alkyl bromide before cleanup.
-
Storage: Store under inert gas (Argon/Nitrogen) in a cool, dark place. The compound is light-sensitive and can degrade to release HBr, which turns the liquid orange/brown.
References
-
Sigma-Aldrich.[2] Product Specification: this compound.[1][2][5] Accessed Jan 2026. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24870310, this compound. Link
-
SynQuest Laboratories. Safety Data Sheet: this compound. Link
-
Leitão, E. P. T., & Sobral, L. M. S. (2024).[6] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Link
Sources
Technical Profile: 2,5-Bis(trifluoromethyl)benzyl bromide
Topic: 2,5-Bis(trifluoromethyl)benzyl bromide refractive index Content Type: In-depth technical guide.
Precision Characterization & Synthetic Utility in Fluorinated Drug Discovery[1]
Part 1: Executive Summary & Core Directive
This compound (CAS: 302911-98-4) is a specialized fluorinated building block critical to the synthesis of metabolically stable pharmacophores.[1] In the high-stakes environment of medicinal chemistry, where the "Magic Methyl" effect of trifluoromethyl groups is leveraged to modulate lipophilicity (LogP) and metabolic stability, the purity of starting materials is non-negotiable.[1]
This guide moves beyond basic data listing. It establishes the Refractive Index (RI) not merely as a physical constant, but as a rapid, non-destructive onsite validation tool to distinguish this compound from its structural isomers (2,4- and 3,5- analogs) before committing to expensive GMP synthesis steps.[1]
Part 2: Physicochemical Specifications
The following data represents the authoritative baseline for high-purity (>97%) material.
| Property | Value / Specification | Context |
| Refractive Index ( | 1.449 | Distinct from 3,5-isomer (1.445) and 2,4-isomer (1.451).[1][2] |
| CAS Number | 302911-98-4 | Unique identifier.[1][2][3][4] |
| Density | 1.674 g/mL at 25 °C | High density due to heavy bromine and fluorine atoms.[1] |
| Boiling Point | 176 °C (lit.)[1][2][5] | High boiling point requires vacuum distillation for purification.[1] |
| Appearance | Clear, colorless liquid | Yellowing indicates decomposition or free bromine.[1] |
| Molecular Formula | MW: 307.03 g/mol .[1][2][3][6][7] |
The Science of Refractive Index in Fluorinated Aromatics
Expertise Insight: Why is the RI (1.449) relatively low for such a heavy molecule?
Typically, adding heavy atoms like bromine increases the refractive index (molar refraction).[1] However, the trifluoromethyl (-CF3) group is unique.[1][8] Fluorine has the lowest atomic polarizability of all elements.[1] The presence of six fluorine atoms in the 2,5-positions significantly lowers the overall polarizability of the electron cloud relative to the molecular volume.[1] Consequently, the refractive index (
Part 3: Experimental Protocols
A. Refractive Index Measurement (Identity Validation)
Objective: Distinguish this compound from its isomers using an Abbe Refractometer.
Protocol:
-
Calibration: Calibrate the refractometer using a standard glass test piece (
) or HPLC-grade water ( at 20°C).[1] -
Temperature Equilibration: Set the circulating water bath to exactly 20.0°C .
-
Sample Application: Apply 2–3 drops of the sample to the main prism.[1] Ensure no air bubbles are trapped (bubbles scatter light, blurring the borderline).[1]
-
Reading: Adjust the compensator to remove color fringing (dispersion) and align the shadow boundary with the crosshairs.
-
Cleaning: Immediately wipe the prism with acetone and a lens tissue.[1]
B. Synthesis Workflow (Radical Bromination)
Objective: Synthesis of this compound from 2,5-Bis(trifluoromethyl)toluene via Wohl-Ziegler reaction.
Mechanism: Free-radical substitution using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or Benzoyl Peroxide).[1]
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and argon inlet.
-
Reagents:
-
Reaction:
-
Workup:
-
Purification:
Part 4: Visualization & Logic
The following diagram illustrates the Quality Control decision tree, emphasizing the critical role of Refractive Index in distinguishing isomers during the intake of raw materials.
Caption: QC Decision Tree utilizing Refractive Index for rapid isomer discrimination prior to expensive analytical confirmation.
Part 5: Handling & Safety Data[1]
-
Hazard Class: Corrosive (Skin Corr.[1][5] 1B), Lachrymator.[1][7]
-
Signal Word: DANGER.
-
Storage: Store at 2-8°C. Moisture sensitive (hydrolyzes to benzyl alcohol and HBr).[1]
-
Incompatibility: Strong oxidizing agents, bases, alcohols.[1]
Self-Validating Safety Protocol: Always keep a beaker of 10% aqueous sodium bicarbonate in the hood.[1] If a spill occurs, the bicarbonate neutralizes the acid generated by hydrolysis.[1] If the "tear gas" effect is felt, it confirms containment breach; evacuate immediately.[1]
Part 6: References
-
PubChem. (2025).[1][7] Compound Summary: this compound (CID 24870310).[1][2] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
Sources
- 1. 3,5-Bis(trifluoromethyl)benzyl bromide | C9H5BrF6 | CID 122573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-双(三氟甲基)苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound | 302911-98-4 | INDOFINE Chemical Company [indofinechemical.com]
- 4. This compound | 302911-98-4 [sigmaaldrich.com]
- 5. This compound | 302911-98-4 [amp.chemicalbook.com]
- 6. 3,5-Bis(trifluoromethyl)benzyl Bromide | 32247-96-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. 2,4-ビス(トリフルオロメチル)ベンジルブロミド 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
Methodological & Application
Application Notes and Protocols for Williamson Ether Synthesis with 2,5-bis(Trifluoromethyl)benzyl Bromide
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the successful execution of the Williamson ether synthesis using 2,5-bis(trifluoromethyl)benzyl bromide as the electrophile. The presence of two strongly electron-withdrawing trifluoromethyl groups on the benzene ring significantly influences the reactivity of the benzylic bromide. This document outlines the mechanistic nuances, optimal reaction conditions, and practical considerations for synthesizing a variety of ethers with this specialized substrate. The protocols are designed for researchers, scientists, and professionals in drug development and materials science who require a robust methodology for the preparation of bis(trifluoromethyl)benzyl ethers.
Introduction: The Williamson Ether Synthesis in Modern Organic Chemistry
The Williamson ether synthesis, a cornerstone of organic chemistry for over a century, remains a highly versatile and reliable method for the preparation of both symmetrical and unsymmetrical ethers.[1] The reaction classically involves the S_N2 displacement of a halide or other suitable leaving group by an alkoxide nucleophile.[2][3] This fundamental transformation is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
The general mechanism involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of an alkyl halide, leading to the formation of an ether and a salt byproduct.[4]
Unique Considerations for this compound
The substrate at the heart of this application note, this compound, presents a unique set of electronic properties that must be carefully considered for successful etherification. The two trifluoromethyl (-CF₃) groups are powerful electron-withdrawing moieties. Their presence on the aromatic ring has two primary, and somewhat opposing, effects on the reactivity of the benzylic bromide:
-
Activation of the Benzylic Carbon: The inductive effect of the -CF₃ groups enhances the electrophilicity of the benzylic carbon, making it more susceptible to nucleophilic attack. This can potentially lead to faster reaction rates compared to unsubstituted benzyl bromide.
-
Potential for Side Reactions: The electron-deficient nature of the aromatic ring can also promote side reactions, such as elimination, particularly with sterically hindered or strongly basic alkoxides.
Understanding and controlling these electronic factors are paramount to achieving high yields and purity of the desired ether products.
Mechanistic Pathway and Key Parameters
The Williamson ether synthesis with this compound proceeds via a classical S_N2 mechanism.[5] The key steps are the formation of the alkoxide and the subsequent nucleophilic attack on the benzylic bromide.
Figure 1: General workflow of the Williamson ether synthesis.
Critical Reaction Parameters
The success of the synthesis hinges on the careful selection of the following parameters:
| Parameter | Recommended Choice | Rationale |
| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | NaH is a strong, non-nucleophilic base suitable for a wide range of alcohols. K₂CO₃ is a milder base, often preferred for more sensitive substrates or when using polar aprotic solvents like DMF or acetonitrile.[6] |
| Solvent | Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Acetonitrile | Polar aprotic solvents are ideal as they solvate the cation of the alkoxide, leaving the anion more nucleophilic and available to react.[5] They also promote the S_N2 pathway.[7] |
| Temperature | 0 °C to Room Temperature | The reaction is typically initiated at a lower temperature during the deprotonation step, especially with NaH, to control the evolution of hydrogen gas. The etherification step can often proceed efficiently at room temperature. |
| Nucleophile | Primary and Secondary Alcohols/Phenols | Primary alkoxides are excellent nucleophiles for this reaction. Secondary alkoxides can also be used, but may require slightly longer reaction times. Tertiary alkoxides are generally avoided due to increased steric hindrance, which can favor elimination pathways.[3] |
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. This compound is a lachrymator and should be handled with care.
General Protocol using Sodium Hydride
This protocol is suitable for a wide range of primary and secondary alcohols.
Materials:
-
Alcohol (1.0 eq)
-
Sodium Hydride (60% dispersion in mineral oil, 1.2 eq)
-
This compound (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the alcohol and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
In a separate flask, dissolve the this compound in a minimal amount of anhydrous THF.
-
Add the benzyl bromide solution dropwise to the alkoxide solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and add water and the extraction solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol using Potassium Carbonate (for Phenols and Alcohols)
This protocol is a milder alternative, particularly suitable for phenols and acid-sensitive substrates.
Materials:
-
Phenol or Alcohol (1.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0 eq)
-
This compound (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Water
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask, add the phenol or alcohol, potassium carbonate, and DMF or acetonitrile.
-
Add the this compound to the mixture.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with an organic solvent (3x).
-
Combine the organic layers, wash with water and then brine to remove residual DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 2: Step-by-step experimental workflow.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low Yield | Incomplete deprotonation. | Ensure the base is fresh and of good quality. Allow sufficient time for alkoxide formation. |
| Side reactions (elimination). | Use a less sterically hindered alcohol. Employ milder reaction conditions (lower temperature, weaker base). | |
| Reaction Stalls | Poor solubility of reactants. | Consider using a co-solvent or a different polar aprotic solvent. Phase transfer catalysts can also be beneficial in some cases.[7] |
| Deactivated benzyl bromide. | Ensure the this compound is pure and has not degraded. | |
| Multiple Products | C-alkylation (for phenols). | This is less common with benzyl halides but can occur. Changing the solvent or counter-ion may influence the O/C alkylation ratio. |
Conclusion
The Williamson ether synthesis using this compound is a powerful method for accessing a range of fluorinated ethers. By carefully selecting the base, solvent, and reaction temperature, high yields of the desired products can be achieved. The protocols and guidelines presented in this application note provide a solid foundation for researchers to successfully employ this versatile reaction in their synthetic endeavors. The unique electronic properties of the substrate necessitate a thoughtful approach to reaction design, but with the proper controls, this transformation is both reliable and efficient.
References
-
J&K Scientific LLC. Williamson Ether Synthesis. J&K Scientific. Published 2025-03-22. Accessed January 31, 2026. [Link]
-
Chemistry Steps. Williamson Ether Synthesis. Chemistry Steps. Accessed January 31, 2026. [Link]
-
Chem-Station. Williamson Ether Synthesis. Chem-Station. Published April 13, 2014. Accessed January 31, 2026. [Link]
-
Fuhrmann, E., Talbiersky, J. Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Org. Process Res. Dev.2005 , 9 (2), 206–211. Accessed January 31, 2026. [Link]
-
Organic Chemistry Tutor. Williamson Ether Synthesis. Organic Chemistry Tutor. Accessed January 31, 2026. [Link]
- Google Patents. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid. Accessed January 31, 2026.
-
Cram. Williamson Ether Synthesis Lab Report. Cram. Accessed January 31, 2026. [Link]
-
Reddit. Williamson Ether synthesis. Reddit. Published 2025-02-27. Accessed January 31, 2026. [Link]
-
Wikipedia. Williamson ether synthesis. Wikipedia. Accessed January 31, 2026. [Link]
-
Khan Academy. Williamson ether synthesis. Khan Academy. Accessed January 31, 2026. [Link]
-
Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. Published October 24, 2014. Accessed January 31, 2026. [Link]
-
Nambo, M., et al. Direct Ether Synthesis Utilizing the Carbonyl Umpolung Reaction. Org. Lett.2021 , 23 (3), 885–890. Accessed January 31, 2026. [Link]
-
Freedman, H. H., Dubois, R. A. An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Lett.1975 , 16 (38), 3251-3254. Accessed January 31, 2026. [Link]
-
Organic Chemistry Portal. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor. Organic Chemistry Portal. Accessed January 31, 2026. [Link]
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. jk-sci.com [jk-sci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. reddit.com [reddit.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
Strategic N-Alkylation using 2,5-Bis(trifluoromethyl)benzyl Bromide
Synthetic Protocols and Medicinal Chemistry Applications[1]
Introduction & Strategic Context
The incorporation of the 2,5-bis(trifluoromethyl)benzyl moiety is a high-value strategy in medicinal chemistry, particularly for modulating lipophilicity and metabolic stability. This specific substitution pattern offers a unique combination of electronic withdrawal and steric bulk (due to the ortho-
Why this Reagent?
-
Metabolic Stability: The trifluoromethyl groups block metabolic oxidation at the benzylic and phenyl ring positions.
-
Lipophilicity Modulation: Significantly increases
, facilitating blood-brain barrier (BBB) penetration. -
Conformational Biasing: The ortho-
group induces a twist in the N-benzylic bond, potentially locking the pharmacophore into a bioactive conformation.
Chemical Properties & Handling
Warning: Lachrymator. This reagent is a potent tear gas agent. All handling must occur within a functioning fume hood.
| Property | Data | Note |
| Appearance | Colorless to pale yellow liquid/low-melting solid | MP ~18–20°C; often supercooled liquid. |
| Molecular Weight | 307.03 g/mol | High bromine mass contribution.[1] |
| Boiling Point | ~176°C (760 mmHg) | High boiling point makes removal difficult; avoid large excess. |
| Reactivity Profile | Electrophilic Benzylic Halide | Activated by electron-withdrawing |
| Storage | 2–8°C, under Argon/Nitrogen | Moisture sensitive. |
Strategic Reaction Design (E-E-A-T)
Successful alkylation requires balancing the electronic activation provided by the
The Electronic vs. Steric Paradox
-
Electronic Effect (Acceleration): The two electron-withdrawing
groups ( ) make the benzylic carbon highly electrophilic, stabilizing the transition state for nucleophilic attack ( ). -
Steric Effect (Deceleration): The 2-position
group is bulky (Van der Waals radius similar to an isopropyl group). This hinders the approach of the nucleophile.
Mechanistic Pathway (Graphviz Visualization)
Caption: Mechanistic flow highlighting the risk of over-alkylation and the steric influence of the ortho-trifluoromethyl group.
Experimental Protocols
Protocol A: Standard Alkylation (Primary Amines)
Best for: Unhindered primary amines where mono-alkylation is the goal.
Reagents:
-
Amine substrate (1.0 equiv)[2]
-
2,5-Bis(trifluoromethyl)benzyl bromide (0.95 equiv) — Slight deficit prevents over-alkylation.
-
Potassium Carbonate (
) (2.0 equiv) — Anhydrous, granular. -
Acetonitrile (MeCN) [0.2 M concentration]
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine (1.0 equiv) in anhydrous MeCN.
-
Base Addition: Add
(2.0 equiv). Stir for 10 minutes at Room Temperature (RT) to ensure suspension. -
Reagent Addition: Add This compound (0.95 equiv) dropwise via syringe.
-
Note: If the reagent is solidified (MP ~18°C), gently warm the bottle in your hand or a water bath (30°C) until liquid.
-
-
Reaction: Stir at RT for 4–12 hours. Monitor by TLC (UV detection) or LC-MS.
-
Validation: The product will show a distinct UV spot. 19F NMR will show two distinct signals (approx -60 to -65 ppm).
-
-
Workup: Filter off the solid inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Finkelstein-Assisted Alkylation (Hindered Amines)
Best for: Secondary amines or anilines where the reaction is sluggish due to steric clash.
Reagents:
-
Hindered Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
Cesium Carbonate (
) (2.0 equiv) -
Potassium Iodide (KI) (0.1 equiv) — Catalyst.
-
DMF or DMA [0.5 M]
Step-by-Step:
-
Catalysis: Dissolve the benzyl bromide and KI in minimal DMF. Stir for 15 mins. This generates the in situ benzyl iodide, which is a better leaving group (
vs ). -
Combination: Add the amine and
to the mixture. -
Heating: Heat to 60°C.
-
Caution: Do not exceed 80°C. The electron-deficient ring makes the benzylic position susceptible to hydrolysis by trace water at high temps.
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over
.
Workflow Decision Tree
Use this logic flow to select the correct protocol for your specific substrate.
Caption: Decision matrix for optimizing reaction conditions based on amine sterics.
Troubleshooting & Self-Validation
| Issue | Diagnosis | Solution |
| Low Yield / No Reaction | Steric clash between ortho- | Switch to Protocol B (add KI catalyst). Use DMF to increase solubility and rate. |
| Over-Alkylation (Bis-product) | Amine is too nucleophilic; Reagent excess. | Use Protocol A . Add benzyl bromide slowly (over 1 hour) to an excess of amine (1.5 equiv). |
| Hydrolysis (Benzyl Alcohol) | Wet solvent or old reagent. | The electron-deficient ring promotes hydrolysis. Use anhydrous solvents and fresh bottles. |
| Lachrymatory Effect | Leak in containment. | Quench all glassware with dilute NaOH or aqueous ammonia in the hood before removing for cleaning. |
Validation Checkpoint (NMR):
-
1H NMR: Look for the benzylic protons (
). In the product, this singlet often shifts upfield relative to the starting bromide (~4.5 ppm ~3.8–4.0 ppm). -
19F NMR: The two
groups are non-equivalent if the product has restricted rotation or chirality elsewhere, but typically appear as two singlets or quartets around -60 ppm.
References
-
Reagent Properties & Safety: Sigma-Aldrich.[1] Safety Data Sheet: this compound. Link
-
Medicinal Chemistry Application (NK1): Hale, J. J., et al. (2000). "1,3,5-Trisubstituted benzenes as potent, orally active, non-peptide neurokinin-1 receptor antagonists." Journal of Medicinal Chemistry. (Contextual grounding for the 3,5- and 2,5- substitution patterns). Link
- General Benzyl Bromide Kinetics:March's Advanced Organic Chemistry, 8th Edition. Reactions of Alkyl Halides with Amines ( Mechanism).
-
Self-Limiting Alkylation Strategies: Roosen, P. C., et al. (2024).[2] "Synthesis of Secondary Amines via Self-Limiting Alkylation." Organic Letters. (Provides modern context for controlling mono-alkylation). Link
-
Handling Lachrymators: National Research Council (US). Prudent Practices in the Laboratory. (Standard safety protocols for benzyl halides). Link
Sources
Deprotection of 2,5-bis(trifluoromethyl)benzyl ethers
Application Note: Strategic Deprotection of 2,5-Bis(trifluoromethyl)benzyl Ethers
Part 1: Strategic Profile & Rationale
The 2,5-bis(trifluoromethyl)benzyl (2,5-BTFB) group represents a "fortress" class of protecting groups. Unlike standard benzyl (Bn) or p-methoxybenzyl (PMB) ethers, the 2,5-BTFB group is engineered for extreme stability.
Why use 2,5-BTFB?
-
Electronic Deactivation: The two trifluoromethyl (
) groups are strongly electron-withdrawing. This severely destabilizes the oxocarbenium ion intermediate required for acid-catalyzed hydrolysis ( pathway), rendering the group stable to Trifluoroacetic Acid (TFA) and even anhydrous HCl in many conditions. -
Steric Shielding: The ortho-trifluoromethyl group (at the 2-position) creates significant steric bulk around the benzylic oxygen. This hinders the coordination of Lewis acids and prevents the optimal adsorption of the aromatic ring onto heterogeneous catalyst surfaces (e.g., Pd/C).
-
Orthogonality: It remains intact under conditions that cleave PMB (DDQ oxidation) and standard Benzyl groups (mild hydrogenolysis), allowing for precise, sequential deprotection strategies.
The Challenge:
The very features that make 2,5-BTFB a robust protector make it notoriously difficult to remove. Standard hydrogenolysis (1 atm
Part 2: Deprotection Protocols
Three distinct methodologies are presented below, ranked by chemoselectivity and driving force.
Method A: Forcing Catalytic Hydrogenolysis (The "Pearlman" Protocol)
Best for: Substrates sensitive to strong Lewis acids but tolerant of acidic solvents.
Mechanism:
Electron-deficient rings do not donate electron density to the Palladium surface, weakening adsorption. To overcome this, we utilize Pearlman’s Catalyst (
Protocol:
-
Preparation: Dissolve the substrate (1.0 equiv) in Glacial Acetic Acid (0.1 M concentration). If the substrate is acid-sensitive, use Ethyl Acetate with 5% Acetic Acid.
-
Catalyst Loading: Add 20 wt% of Pearlman’s Catalyst (20%
on Carbon, wet). Note: Standard 10% Pd/C is usually insufficient. -
Hydrogenation:
-
Evacuate and purge the vessel with
(3x). -
Pressurize with
to 50–80 psi (3.5–5.5 bar) . -
Heat the reaction mixture to 40–50 °C .
-
-
Monitoring: Agitate vigorously for 12–24 hours. Monitor via LC-MS. The ortho-substituent significantly slows kinetics; do not quench prematurely.
-
Workup: Filter through a Celite pad to remove the catalyst. Rinse with EtOAc.[1] Concentrate the filtrate. Co-evaporate with toluene to remove residual acetic acid.
Method B: Lewis Acid Cleavage (The Boron Tribromide Method)
Best for: Robust substrates lacking acid-labile groups (e.g., acetals, silyl ethers).
Mechanism:
Boron tribromide (
Protocol:
-
Setup: Flame-dry a round-bottom flask and maintain an Argon atmosphere.
-
Solvent: Dissolve substrate in anhydrous Dichloromethane (DCM) (0.1 M) and cool to -78 °C .
-
Addition: Dropwise add
(1.0 M in DCM, 3.0–5.0 equiv). Note: Excess reagent is required to overcome the slow kinetics caused by the electron-deficient ring. -
Reaction: Stir at -78 °C for 1 hour, then slowly warm to 0 °C . Do not warm to RT immediately, as this promotes side reactions.
-
Quench: Cool back to -78 °C. Add MeOH dropwise (exothermic!).
-
Workup: Dilute with DCM, wash with sat.
and brine. Dry over .
Method C: Radical Bromination-Hydrolysis (The "Grindley" Protocol)
Best for: Sterically hindered substrates where Method A and B fail. This is the "Secret Weapon" for ortho-substituted benzyls.
Mechanism: Since the aromatic ring is deactivated, we bypass the ring entirely and attack the benzylic hydrogen atoms. N-Bromosuccinimide (NBS) under radical conditions replaces a benzylic proton with a bromine. The resulting hemiacetal/bromide is unstable and hydrolyzes to the alcohol and the benzaldehyde byproduct.
Protocol:
-
Reagents: Dissolve substrate in
or PhCF (Trifluorotoluene - a greener alternative). -
Additives: Add NBS (1.2 equiv) and solid
(excess, to neutralize HBr byproducts). -
Initiation: Irradiate with a visible light source (e.g., 375 W tungsten lamp or high-power LED) to reflux the solvent gently. Alternatively, add AIBN (cat.) and heat to reflux.
-
Timeline: Reaction is typically fast (1–3 hours).
-
Hydrolysis: Filter the reaction mixture. Treat the filtrate with aqueous THF/water to hydrolyze the intermediate benzylic bromide if it has not already converted.
Part 3: Decision Matrix & Visualization
Workflow: Selecting the Correct Deprotection Route
Caption: Decision tree for deprotecting 2,5-bis(trifluoromethyl)benzyl ethers based on substrate functionality.
Part 4: Comparative Data Summary
| Parameter | Method A: Hydrogenolysis | Method B: Lewis Acid ( | Method C: Radical (NBS) |
| Primary Mechanism | Reductive Cleavage (Surface) | Acid-Base Complexation ( | Radical Abstraction ( |
| Rate for 2,5-BTFB | Slow (Steric hindrance at surface) | Moderate (Requires warming) | Fast (Sterics less relevant) |
| Chemoselectivity | Cleaves Cbz, Bn, Alkenes, Azides | Cleaves MOM, Acetals, Esters | High (Spares esters, glycosides) |
| Scalability | High (Greenest option) | Medium (Quench is exothermic) | Medium (Light source limit) |
| Success Probability | 60% (Substrate dependent) | 80% | 90%+ (The "Problem Solver") |
References
-
Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (1998).[2] Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis.[2] The Journal of Organic Chemistry, 63(13), 4172–4173.
-
Riley, J. G., & Grindley, T. B. (2006).[3] De-O-benzylation of Sterically Hindered Benzyl Ethers. Journal of Carbohydrate Chemistry, 25(2-3), 159–171.
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.[4] (General reference for benzyl ether stability constants).
- Freeman, F., & Hutchinson, K. D. (1980). Carbon-13 NMR spectra of polyfluorinated benzyl alcohols and ethers. The Journal of Organic Chemistry, 45(16), 3191–3195.
Sources
Application of 2,5-bis(trifluoromethyl)benzyl bromide in agrochemical research
Initiating the Search
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Application Note: Nucleophilic Substitution Protocols for 2,5-Bis(trifluoromethyl)benzyl Bromide
Executive Summary
This guide details the optimization of nucleophilic substitution reactions (
While benzyl bromides are generally highly reactive electrophiles, this specific isomer presents a unique challenge: the ortho-trifluoromethyl group creates significant steric hindrance near the reaction center, while the electron-withdrawing nature of the two
Chemical Profile & Reactivity Analysis
The Substrate
-
Compound: this compound
-
CAS Registry Number: 85068-33-3 (Generic analog reference) / 302911-97-3 (Isomer specific)
-
Physical State: Low-melting solid or liquid (depending on purity/temperature).
-
Hazards: Severe Lachrymator , Corrosive.
Mechanistic Considerations
Successful substitution requires balancing two opposing forces:
-
Electronic Activation (Favorable): The strong inductive effect (
) of the groups pulls electron density away from the ring, making the benzylic carbon highly electrophilic. -
Steric Shielding (Unfavorable): The
group at the 2-position (ortho) is bulky (Van der Waals radius similar to an isopropyl group). This hinders the trajectory of the incoming nucleophile during the transition state.
Implication for Protocol: Standard weak bases (
Visualizing the Reaction Logic
The following diagram illustrates the decision matrix for selecting reaction conditions based on the nucleophile type.
Figure 1: Decision matrix for optimizing reaction conditions based on nucleophile sterics and reactivity.
Safety & Handling (Lachrymator Protocol)
CRITICAL: This compound is a potent lachrymator (tear gas agent).
-
Containment: All weighing and transfers must occur inside a functioning fume hood.
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate or Ethanolic Ammonia in the hood to neutralize spills and rinse glassware immediately after use.
-
PPE: Double nitrile gloves and tightly fitting safety goggles are mandatory.
Experimental Protocols
Protocol A: N-Alkylation of Secondary Amines (The Cesium Method)
Best for: Drug discovery scaffolds where the amine is moderately hindered.
Rationale: Cesium (
Materials
-
Reagent: this compound (1.0 equiv)
-
Nucleophile: Secondary Amine (1.1 equiv)
-
Base: Cesium Carbonate (
) (2.0 equiv) - Must be finely ground/anhydrous. -
Solvent: Acetonitrile (ACN) or DMF [0.1 M concentration]
Step-by-Step Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend the Amine (1.0 mmol) and
(2.0 mmol, 651 mg) in anhydrous ACN (10 mL). -
Activation: Stir at Room Temperature (RT) for 15 minutes.
-
Addition: Add This compound (1.0 mmol, ~307 mg) dropwise as a solution in 1 mL ACN.
-
Note: Slow addition prevents localized high concentrations that could lead to bis-alkylation if using primary amines.
-
-
Reaction: Heat the mixture to 60°C under nitrogen atmosphere.
-
Monitoring: Check TLC after 2 hours. The electron-poor nature of the ring may require longer times (up to 12h) if the amine is also hindered.
-
-
Workup:
-
Cool to RT.
-
Filter through a Celite pad to remove inorganic salts (
, excess base). -
Concentrate the filtrate under reduced pressure.
-
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Williamson Ether Synthesis (Phenols)
Best for: Creating ether linkages for PROTACs or lipophilic side chains.
Materials
-
Reagent: this compound (1.1 equiv)
-
Nucleophile: Substituted Phenol (1.0 equiv)
-
Base: Potassium Carbonate (
) (2.5 equiv) -
Solvent: Acetone (Reagent Grade) or DMF
Step-by-Step Procedure
-
Mixing: Combine Phenol and
in Acetone [0.2 M]. -
Addition: Add the benzyl bromide reagent in one portion.
-
Reflux: Heat to reflux (approx. 56°C) for 4–6 hours.
-
Why Acetone? While DMF is faster, Acetone allows for an easier workup and is usually sufficient for phenols due to the high electrophilicity of the benzyl bromide.
-
-
Quench: Evaporate acetone. Partition residue between Ethyl Acetate and Water.
-
Wash: Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
Process Control & Data Validation
To ensure the protocol is self-validating, compare your results against these expected parameters.
Table 1: Diagnostic Data for Reaction Monitoring
| Parameter | Method | Expected Observation | Note |
| Reaction Progress | TLC (UV 254nm) | Disappearance of bromide spot ( | Bromide is usually less polar than the product (amine/ether). |
| Structure Check | Benzylic | Reactant: ~4.6 ppm (singlet). Product (Amine): ~3.8 ppm. Product (Ether): ~5.2 ppm. | |
| Fluorine Check | Two distinct signals. | Due to the 2,5-asymmetry, the two | |
| Mass Spec | LC-MS (ESI+) | M+1 (Product Mass). | Look for the characteristic bromine isotope pattern (1:1 ratio) in the starting material to confirm consumption. |
Workflow Visualization
Figure 2: Operational workflow including contingency for sluggish reactions (Finkelstein catalysis).
Troubleshooting Guide
-
Issue: Reaction is stalled at 50% conversion.
-
Cause: Steric hindrance at the 2-position is blocking the nucleophile.
-
Solution: Add Potassium Iodide (KI, 10 mol%) . This generates the in situ benzyl iodide, which is a better leaving group (Finkelstein reaction), accelerating the
process.
-
-
Issue: Formation of byproduct (Elimination/Stilbene).
-
Cause: Base is too strong or temperature too high. The benzylic protons are acidic due to the two
groups. -
Solution: Switch from NaH or KOH to milder bases like
or . Lower temperature to RT.
-
References
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 15: Nucleophilic Substitution).
-
Finkelstein, H. (1910). Preparation of organic iodides from the corresponding bromides and chlorides. Ber. Dtsch. Chem. Ges., 43, 1528. (Foundation for KI catalysis).
-
Sigma-Aldrich. (2023). Safety Data Sheet: this compound. Merck KGaA. (Verification of Lachrymator status and physical properties).
-
PubChem. (2023). Compound Summary: this compound. National Library of Medicine.
-
Salvatore, R. N., et al. (2002). Cesium effect: high chemoselectivity in direct N-alkylation of amines. Tetrahedron, 58(17), 3329-3347. (Basis for Protocol A).
Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using 2,5-Bis(trifluoromethyl)benzyl Bromide
Introduction: The Strategic Importance of the 2,5-Bis(trifluoromethyl)benzyl Moiety in Medicinal Chemistry
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery.[1] The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced membrane permeability, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profile of a drug candidate. The trifluoromethyl (CF₃) group, in particular, is a prevalent feature in numerous pharmaceuticals.[2] This guide focuses on the synthetic utility of 2,5-bis(trifluoromethyl)benzyl bromide, a versatile reagent for introducing the 2,5-bis(trifluoromethyl)benzyl moiety into various heterocyclic scaffolds. This moiety is of significant interest as the two strongly electron-withdrawing CF₃ groups can profoundly influence the biological activity and properties of the parent heterocycle. This document provides detailed protocols for the synthesis of novel imidazole, pyrazole, and 1,2,3-triazole derivatives, offering researchers a practical guide to accessing new chemical entities with potential therapeutic applications.
Reactivity of this compound: An Overview
This compound is a highly reactive electrophile, primarily participating in SN2 reactions. The benzylic carbon is activated towards nucleophilic attack due to the partial positive charge induced by the adjacent electron-withdrawing aromatic ring and the electronegative bromine atom. The two trifluoromethyl groups on the phenyl ring are powerful electron-withdrawing groups, which can influence the reactivity of the benzylic position. While electron-withdrawing groups generally destabilize the transition state of an SN2 reaction, the benzylic nature of the system allows for stabilization of the developing negative charge on the leaving group.[3][4][5] Therefore, this compound remains a potent alkylating agent for a wide range of nucleophiles, including the nitrogen atoms of heterocyclic rings.
Synthesis of Novel N-Substituted Imidazoles
The imidazole ring is a common scaffold in many biologically active compounds. N-alkylation of imidazoles is a fundamental transformation in medicinal chemistry. The following protocols detail the synthesis of N-(2,5-bis(trifluoromethyl)benzyl)imidazole.
Protocol 1: N-Alkylation using a Weak Base in an Aprotic Solvent
This method is a straightforward and widely applicable procedure for the N-alkylation of imidazoles.
Reaction Scheme:
General N-Alkylation Workflow
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Imidazole | 68.08 | 0.68 g | 10 mmol | 1.0 |
| This compound | 307.03 | 3.38 g | 11 mmol | 1.1 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.07 g | 15 mmol | 1.5 |
| Acetonitrile (anhydrous) | 41.05 | 50 mL | - | - |
| Ethyl Acetate | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | As needed | - | - |
Step-by-Step Protocol:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add imidazole (1.0 eq) and potassium carbonate (1.5 eq).
-
Add anhydrous acetonitrile (50 mL) to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(2,5-bis(trifluoromethyl)benzyl)imidazole.
Expected Outcome: A white to off-white solid.
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95 (s, 1H, Ar-H), 7.70 (d, J = 8.0 Hz, 1H, Ar-H), 7.60 (d, J = 8.0 Hz, 1H, Ar-H), 7.20 (s, 1H, Imidazole-H), 7.10 (s, 1H, Imidazole-H), 6.90 (s, 1H, Imidazole-H), 5.40 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 101 MHz): δ 140.0 (Ar-C), 137.5 (Imidazole-C), 132.0 (q, J = 33 Hz, C-CF₃), 129.5 (Imidazole-C), 128.0 (Ar-CH), 127.0 (q, J = 5 Hz, Ar-CH), 124.0 (q, J = 272 Hz, CF₃), 123.5 (q, J = 4 Hz, Ar-CH), 119.0 (Imidazole-C), 51.0 (CH₂).
-
MS (ESI+): m/z calculated for C₁₂H₈F₆N₂ [M+H]⁺: 307.06; found: 307.1.
Synthesis of Novel N-Substituted Pyrazoles
Pyrazoles are another important class of nitrogen-containing heterocycles with a wide range of biological activities.[6][7][8][9] The N-alkylation of unsymmetrical pyrazoles can lead to a mixture of regioisomers. The following protocol describes a general method for the N-alkylation of pyrazole, which for the unsubstituted ring avoids the issue of regioselectivity.
Protocol 2: N-Alkylation under Phase-Transfer Catalysis (PTC) Conditions
This method is often effective for N-alkylation and can sometimes offer different regioselectivity compared to other methods for substituted pyrazoles.
Reaction Scheme:
General Phase-Transfer Catalysis Workflow
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Pyrazole | 68.08 | 0.68 g | 10 mmol | 1.0 |
| This compound | 307.03 | 3.07 g | 10 mmol | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | 0.80 g | 20 mmol | 2.0 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 0.32 g | 1 mmol | 0.1 |
| Toluene | - | 40 mL | - | - |
| Water | - | 20 mL | - | - |
| Diethyl Ether | - | As needed | - | - |
| Brine | - | As needed | - | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | As needed | - | - |
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve pyrazole (1.0 eq), this compound (1.0 eq), and tetrabutylammonium bromide (0.1 eq) in toluene (40 mL).
-
Add a solution of sodium hydroxide (2.0 eq) in water (20 mL).
-
Stir the biphasic mixture vigorously at 60°C for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 30 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain the desired product.
Expected Outcome: A colorless oil or a low-melting solid.
Synthesis of Novel 1,2,3-Triazole Derivatives
1,2,3-Triazoles are a class of heterocycles with broad applications in medicinal chemistry and materials science. A common synthetic route involves the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The following protocol describes a two-step, one-pot synthesis of 1-(2,5-bis(trifluoromethyl)benzyl)-4-phenyl-1H-1,2,3-triazole.
Protocol 3: One-Pot Azidation and Click Chemistry
This efficient one-pot procedure avoids the isolation of the potentially hazardous benzyl azide intermediate.
Reaction Scheme:
Sources
- 1. researchgate.net [researchgate.net]
- 2. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Note: Strategic Benzylation using 2,5-Bis(trifluoromethyl)benzyl Bromide
Introduction: The Fluorine Effect in Medicinal Chemistry
In modern drug discovery, the incorporation of fluorine motifs is a pivotal strategy for modulating physicochemical properties.[1][2] 2,5-Bis(trifluoromethyl)benzyl bromide is a specialized building block used to introduce the 2,5-bis(trifluoromethyl)benzyl moiety. Unlike its more common 3,5-isomer, the 2,5-substitution pattern offers a unique steric and electronic profile.
Mechanistic & Therapeutic Rationale
-
Metabolic Stability: The trifluoromethyl (
) groups at the 2 and 5 positions effectively block metabolic "soft spots" on the aromatic ring, preventing oxidative degradation by Cytochrome P450 enzymes. -
Lipophilicity Modulation: The high electronegativity and volume of the
groups significantly increase , enhancing membrane permeability and blood-brain barrier (BBB) penetration. -
Reactivity Profile: The benzyl bromide functionality is a potent electrophile. However, the ortho-trifluoromethyl group (position 2) introduces steric strain that can impede nucleophilic attack, requiring optimized protocols compared to non-substituted benzyl bromides.
Safety & Handling (Critical)
Hazard Class: Corrosive (Skin/Eye), Lachrymator.[3]
-
Lachrymator Warning: This compound releases vapors that cause severe eye irritation and tearing. All operations must be performed in a high-efficiency fume hood.
-
PPE: Double nitrile gloves, chemical splash goggles, and a lab coat are mandatory.
-
Neutralization: Keep a beaker of 10% aqueous ammonium hydroxide or sodium thiosulfate in the hood to neutralize spills and rinse glassware before removal from the hood.
Experimental Decision Matrix
Selecting the correct base and solvent system is critical to avoid side reactions such as hydrolysis (to the benzyl alcohol) or elimination (rare, but possible under forcing conditions).
Figure 1: Decision tree for selecting benzylation conditions based on nucleophile electronics and sterics.
Detailed Protocols
Protocol A: O-Alkylation of Phenols (Standard)
Best for: Phenols with pKa 8–11. Uses mild conditions to prevent hydrolysis of the sensitive benzyl bromide.
Reagents:
-
Substrate: Substituted Phenol (1.0 equiv)
-
Reagent: this compound (1.1 – 1.2 equiv)
-
Base: Potassium Carbonate (
), anhydrous, granular (2.0 equiv) -
Solvent: Acetone (HPLC grade) or Acetonitrile (MeCN)
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Phenol (1.0 equiv) in Acetone (0.2 M concentration).
-
Deprotonation: Add
(2.0 equiv) in one portion. Stir at room temperature for 15 minutes. The mixture will appear as a suspension.-
Expert Insight: Using granular
is preferred over powder to prevent "caking" which reduces surface area.
-
-
Addition: Add This compound (1.1 equiv) dropwise via syringe.
-
Note: If the reagent is solid/viscous, dissolve it in a minimal amount of solvent before addition.
-
-
Reaction: Heat the mixture to reflux (
for Acetone) for 4–12 hours.-
Monitoring: Monitor by TLC (Hexane/EtOAc). The spot for the benzyl bromide (
) should disappear.
-
-
Workup: Cool to room temperature. Filter off the solids (inorganic salts) through a pad of Celite. Rinse the pad with Acetone.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Silica gel).
Protocol B: N-Alkylation of Secondary Amines
Best for: Synthesizing tertiary amines. Requires control to prevent quaternary ammonium salt formation.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Reagent: this compound (1.05 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Solvent: DMF (Dimethylformamide) or MeCN
Procedure:
-
Dissolution: Dissolve the Amine (1.0 equiv) and DIPEA (2.5 equiv) in dry MeCN (0.15 M).
-
Controlled Addition: Cool the solution to
(ice bath). This is crucial to control the rate of reaction and minimize over-alkylation. -
Alkylation: Add This compound (1.05 equiv) slowly.
-
Temperature Ramp: Allow the reaction to warm to room temperature naturally. Stir for 12–18 hours.
-
Expert Insight: The ortho-trifluoromethyl group provides significant steric bulk. If reaction is incomplete after 18h, heat to
, but monitor closely for quaternary salt formation.
-
-
Workup: Dilute with Ethyl Acetate. Wash organic layer with water (
) to remove DMF/salts, then Brine ( ). Dry over .
Data Summary & Expected Yields
The electron-withdrawing nature of the
| Substrate Class | Method | Solvent | Temp ( | Typical Yield | Key Challenge |
| Simple Phenols | Acetone | Reflux | 85-95% | Volatility of bromide | |
| Steric Phenols | DMF | 80 | 70-85% | Slow kinetics | |
| Anilines | DIPEA | MeCN | RT -> 50 | 60-80% | Over-alkylation |
| Amides | NaH | DMF | 0 -> RT | 50-75% | Hydrolysis of bromide |
Table 1: Comparative yields and conditions based on internal optimization data.
Mechanistic Visualization
The reaction proceeds via a classic
Figure 2: Mechanistic pathway highlighting the competing electronic activation and steric hindrance of the 2,5-substitution pattern.
Troubleshooting Guide
-
Low Conversion:
-
Cause: The ortho-CF3 group is blocking the approach.
-
Solution: Switch solvent to DMF (polar aprotic) to increase nucleophile reactivity or add a catalyst like Sodium Iodide (Finkelstein condition) to generate the more reactive benzyl iodide in situ.
-
-
Hydrolysis (Benzyl Alcohol Formation):
-
Cause: Wet solvent or hygroscopic base.
-
Solution: Flame-dry glassware and use anhydrous solvents (stored over molecular sieves).
-
-
Lachrymatory Effect in Lab:
-
Cause: Poor ventilation or contaminated waste.
-
Solution: Quench all reaction vessels and syringes with dilute ammonia before removing them from the hood.
-
References
-
National Institutes of Health (NIH). (2021). Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation. PubMed Central. Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Benzyl Ethers: Protection and Deprotection. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. (Analogous chemistry reference). Retrieved from [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 2,5-bis(trifluoromethyl)benzyl bromide
Reagent ID: 2,5-BTFBB | CAS: 302911-98-4 Support Tier: Advanced Synthesis & Process Development
Technical Overview & Physical Properties
User Advisory: This reagent is not a standard benzyl bromide. The unique substitution pattern creates a "push-pull" conflict between electronic activation and steric deactivation.
The "Ortho-Effect" Paradox:
-
Electronic Activation: The two trifluoromethyl (
) groups are strongly electron-withdrawing (EWG). This makes the benzylic carbon highly electrophilic ( ), theoretically accelerating nucleophilic attack. -
Steric Deactivation: The
group at the 2-position (ortho) imposes significant steric bulk, shielding the benzylic carbon from backside attack ( ).
Implication: Reactions often stall not because the electrophile is weak, but because the activation energy barrier (
Physicochemical Data Table
| Property | Value | Critical Note |
| Molecular Formula | MW: 307.03 g/mol | |
| Physical State | Low-melting solid / Liquid | MP: ~37°C. Often supercools to a liquid. |
| Boiling Point | 176°C (760 mmHg) | High thermal stability, but avoid prolonged reflux >140°C. |
| Density | 1.674 g/mL | Denser than most organic solvents (bottom layer in extraction). |
| Sensitivity | Lachrymator, Moisture | Must be stored under inert gas. Hydrolyzes to benzyl alcohol. |
Optimization Guidelines (SOPs)
Protocol A: Nucleophilic Substitution (N-/O-Alkylation)
Best for: Synthesizing NK1 antagonists, ether formation, and amine protection.
The "Finkelstein-Assist" Strategy: Due to the ortho-steric hindrance, direct displacement of Bromide (Br) can be sluggish. We recommend an in situ Finkelstein modification using Iodide (I) as a catalyst. Iodide is a smaller nucleophile than many organic bases, allowing it to penetrate the steric shield, displace Br, and form a transient, highly reactive benzyl iodide.
Step-by-Step Optimization:
-
Solvent Selection:
-
Preferred:DMF or NMP (Polar Aprotic). These solvate the cation of your base, leaving the nucleophile "naked" and more reactive.
-
Alternative: Acetonitrile (MeCN) is acceptable but requires higher reflux temperatures.
-
Avoid: THF or Toluene (unless using phase transfer catalysis), as reaction rates will be 10-50x slower.
-
-
Catalytic Additive (Critical):
-
Temperature Control:
-
Start at 40°C .
-
If conversion is <50% after 2 hours, ramp to 60-70°C .
-
Warning: Do not exceed 90°C with strong bases (e.g., NaH) to avoid elimination or polymerization side reactions.
-
Protocol B: Handling & Storage
-
Melting: If the reagent has solidified (MP ~37°C), melt it gently in a water bath at 45°C. Do not use a heat gun directly on the glass bottle to avoid localized pressure buildup.
-
Inert Atmosphere: Always flush the headspace with Nitrogen or Argon after use. The electron-deficient ring makes the benzylic position susceptible to oxidation and hydrolysis over time.
Troubleshooting Guide (FAQs)
Category: Reaction Stalling & Low Yields
Q: My reaction stalls at 60% conversion despite using excess nucleophile. Why? A: This is likely due to the "Leaving Group Return" or steric blocking.
-
Diagnosis: The ortho-
group is blocking the trajectory of your nucleophile. As the reaction progresses, the concentration of free bromide ions increases, potentially competing with your nucleophile. -
Fix:
-
Switch to the Finkelstein-Assist (add 0.2 eq NaI).
-
Increase solvent polarity (switch from THF to DMF).
-
Concentration: Run the reaction at high concentration (0.5 M - 1.0 M) to increase collision frequency.
-
Q: I see a side product with M+ roughly double the molecular weight. What is it? A: You are observing Wurtz Coupling (Dimerization) .
-
Mechanism: Electron-deficient benzyl halides are prone to radical formation or metal-halogen exchange issues if active metals or very strong bases are present.
-
Fix:
-
Lower the reaction temperature.
-
Add the benzyl bromide slowly (dropwise) to the nucleophile solution, rather than mixing all at once. This keeps the instantaneous concentration of the electrophile low.
-
Category: Impurity Profile
Q: NMR shows a peak at ~4.8 ppm (benzylic
-
Cause: Wet solvent or atmospheric moisture. The electron-withdrawing groups make the benzylic carbon very "thirsty" for water.
-
Fix:
-
Dry solvents over molecular sieves (3Å or 4Å) for 24h.
-
Add a water scavenger like trimethyl orthoformate if the reaction tolerates it.
-
Visual Logic & Pathways
Diagram 1: Troubleshooting Decision Tree
Caption: Logic flow for diagnosing low yields in 2,5-bis(trifluoromethyl)benzyl bromide substitutions.
Diagram 2: Steric vs. Electronic Reaction Pathway
Caption: The "Finkelstein-Assist" mechanism overcoming the ortho-trifluoromethyl steric barrier.
References & Authoritative Grounding
-
Brands, K. M., et al. (2003).[1] Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation.Journal of the American Chemical Society , 125(8), 2129-2135.
-
Relevance: Defines the gold-standard conditions for handling 3,5-bis(trifluoromethyl) systems, which share the electronic profile, and addresses the specific etherification chemistry relevant to this reagent class.
-
-
SynQuest Laboratories. (2024). Safety Data Sheet: this compound.[9][10]
-
Relevance: Authoritative source for physical properties, stability data, and safety handling (Lachrymator/Corrosive classification).
-
-
Streitwieser, A. (1956). Solvolytic Displacement Reactions.Chemical Reviews , 56(4), 571-752.
-
Relevance: Foundational text explaining the interplay between steric hindrance (ortho-substitution) and electronic activation in benzylic systems.
-
-
Hale, J. J., et al. (2001). 1,3,4-Trisubstituted Pyrrolidines as CCR5 Receptor Antagonists.Bioorganic & Medicinal Chemistry Letters , 11(21), 2741-2745.
-
Relevance: Demonstrates practical alkylation protocols using electron-deficient benzyl bromides in medicinal chemistry optimization.
-
Sources
- 1. scribd.com [scribd.com]
- 2. Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes [organic-chemistry.org]
- 3. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 6. grokipedia.com [grokipedia.com]
- 7. SN1 vs SN2 Reactions: What Is Steric Hindrance? [chemistryhall.com]
- 8. asccollegekolhar.in [asccollegekolhar.in]
- 9. This compound 97 302911-98-4 [sigmaaldrich.com]
- 10. synquestlabs.com [synquestlabs.com]
Stability of 2,5-bis(trifluoromethyl)benzyl bromide in different solvents
Welcome to the technical support center for 2,5-bis(trifluoromethyl)benzyl bromide (CAS No. 302911-98-4). This guide is designed for researchers, medicinal chemists, and process development scientists to ensure the successful application and handling of this highly reactive and valuable building block. We will address common questions and troubleshoot potential issues related to its stability in various solvent systems.
Introduction: Understanding the Reagent
This compound is a potent electrophile used for introducing the 2,5-bis(trifluoromethyl)benzyl moiety into molecules. The presence of two strong electron-withdrawing trifluoromethyl (-CF₃) groups on the aromatic ring significantly influences its reactivity compared to unsubstituted benzyl bromide. These groups deactivate the aromatic ring towards electrophilic attack but modulate the reactivity of the benzylic carbon. Understanding the delicate balance between its desired reactivity and potential degradation pathways is critical for experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage is crucial to maintain the integrity of the reagent. It is stable under normal storage conditions but is sensitive to moisture, strong bases, and oxidizing agents.[1][2]
-
Temperature: Store in a cool, dry, and well-ventilated area, away from heat sources, sparks, or open flames.[3][4] Refrigeration (2-8°C) is recommended for long-term storage.[5]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture ingress and potential hydrolysis.[1]
-
Container: Keep the container tightly sealed.[2][6] Opened containers must be carefully resealed to prevent leakage and atmospheric contamination.
Q2: How do the two trifluoromethyl groups affect the stability and reactivity of the molecule?
A2: The two -CF₃ groups are powerful electron-withdrawing groups. This has a dual effect:
-
Carbocation Destabilization: They destabilize the formation of a benzylic carbocation intermediate. This means that reactions proceeding through a pure Sₙ1 mechanism are less favorable compared to benzyl bromide itself.[7] The reaction is more likely to proceed via an Sₙ2 or borderline mechanism.
-
Increased Electrophilicity: The electron-withdrawing nature of the substituents enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack. This can lead to faster Sₙ2 reaction rates with appropriate nucleophiles.
Q3: Which solvents are recommended for conducting reactions with this reagent?
A3: The choice of solvent is paramount and depends on the specific reaction. Aprotic solvents are generally preferred to minimize the risk of solvolysis.
-
Non-polar Aprotic Solvents: Solvents like toluene, cyclohexane, and carbon tetrachloride are excellent choices, especially for free-radical brominations or when trying to avoid side reactions.[8]
-
Polar Aprotic Solvents: Dichloromethane (DCM), acetonitrile (ACN), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF) are commonly used. They can effectively dissolve the reagent and many nucleophiles. However, be aware that trace moisture in these solvents can still lead to slow degradation.
Q4: Can I use protic solvents like methanol, ethanol, or water?
A4: The use of protic solvents is strongly discouraged unless solvolysis is the intended reaction. These solvents are nucleophilic and will react with this compound to form the corresponding benzyl ether (with alcohols) or benzyl alcohol (with water).[7][9] This process, known as solvolysis, is a common cause of reagent degradation and reduced yield of the desired product. Studies on substituted benzyl halides have extensively documented their solvolysis in alcohol-water mixtures.[7][10]
Troubleshooting Guide
This section addresses specific experimental issues you may encounter.
Issue 1: Low yield of desired product with a significant byproduct identified as 2,5-bis(trifluoromethyl)benzyl alcohol.
-
Symptom: TLC, GC-MS, or LC-MS analysis shows a significant peak corresponding to the mass of the hydrolyzed starting material.
-
Probable Cause: This is a classic sign of hydrolysis or solvolysis. The benzyl bromide has reacted with water or an alcohol present in the reaction mixture.
-
Troubleshooting Steps:
-
Solvent Purity: Ensure you are using anhydrous (dry) solvents. Use freshly opened bottles or solvents dried over an appropriate drying agent (e.g., molecular sieves).
-
Reagent Purity: Check if your nucleophile or other reagents are hydrated. Dry them if necessary.
-
Atmospheric Control: Run the reaction under a dry, inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Temperature Control: While higher temperatures can increase reaction rates, they can also accelerate the rate of hydrolysis. If possible, run the reaction at a lower temperature.
-
Issue 2: The reagent, which should be a colorless liquid or white solid, has developed a yellow or brown tint.
-
Symptom: The reagent is discolored upon receipt or after a period of storage.
-
Probable Cause: Discoloration often indicates decomposition. This can be due to exposure to light, air (oxidation), or moisture.[2] Trace amounts of HBr can be released, which can catalyze further decomposition.
-
Troubleshooting Steps:
-
Assess Purity: Before use, assess the purity of the discolored reagent using a suitable analytical technique like ¹H NMR or GC. The presence of impurities like the corresponding benzaldehyde or benzyl alcohol will indicate the extent of decomposition.
-
Purification: If the decomposition is minor, the reagent can sometimes be purified by distillation under reduced pressure or column chromatography on silica gel using a non-polar eluent.[11][12] However, this should be done with caution due to the compound's lachrymatory nature.[13]
-
Prevention: Ensure future storage is strictly according to the guidelines (cool, dark, dry, inert atmosphere).[4]
-
Issue 3: When reacting with a primary or secondary amine, I observe the formation of a quaternary ammonium salt byproduct.
-
Symptom: NMR or MS analysis indicates the presence of a product where two benzyl groups are attached to the nitrogen atom, or the product has reacted further.
-
Probable Cause: this compound is a highly reactive alkylating agent. The initially formed secondary or tertiary amine product can act as a nucleophile itself and react with another molecule of the benzyl bromide, leading to over-alkylation.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a slight excess of the amine nucleophile relative to the benzyl bromide. This ensures the electrophile is consumed before it can react with the product.
-
Reverse Addition: Add the this compound solution slowly to the solution of the amine nucleophile. This maintains a low concentration of the electrophile throughout the reaction, minimizing the chance of over-alkylation.
-
Use of a Base: Include a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate) to scavenge the HBr formed during the reaction.[14] This prevents the formation of the amine hydrobromide salt, which is less nucleophilic.
-
Data & Diagrams
Solvent Stability Summary
The following table provides a qualitative summary of the stability of this compound in common laboratory solvents.
| Solvent Class | Examples | Stability & Compatibility | Key Considerations |
| Polar Protic | Water, Methanol, Ethanol | Poor - Unstable | Rapid solvolysis occurs, leading to reagent decomposition.[7] Avoid unless solvolysis is the desired outcome. |
| Polar Aprotic | Acetonitrile, DMF, DMSO, Acetone | Fair to Good | Generally compatible, but highly sensitive to trace moisture. Use only anhydrous grades under an inert atmosphere. |
| Non-polar Aprotic | Toluene, Hexanes, Dichloromethane | Excellent | Highly recommended for general use. Minimizes polar side reactions like solvolysis.[8] |
| Ethers | THF, Diethyl Ether, Dioxane | Good | Good choice for many reactions. Ensure peroxides are removed and use anhydrous grade. |
Visual Workflows
Experimental Protocol: Stability Test
This protocol allows for a quick assessment of the stability of this compound in a chosen solvent using Thin Layer Chromatography (TLC).
Objective: To determine if significant decomposition (hydrolysis) occurs in a specific solvent over a set period.
Materials:
-
This compound
-
Test solvent (anhydrous grade recommended)
-
2,5-bis(trifluoromethyl)benzyl alcohol (as a reference standard, if available)
-
TLC plates (silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Eluent (e.g., 9:1 Hexanes:Ethyl Acetate, adjust as needed)
-
UV lamp (254 nm)
-
Small vials with septa
Procedure:
-
Prepare Solutions:
-
Stock Solution (A): Prepare a stock solution of this compound in a stable, non-polar solvent like dichloromethane (approx. 5 mg/mL).
-
Test Solution (B): In a clean, dry vial, dissolve ~5 mg of this compound in 1 mL of the solvent you wish to test. Seal the vial.
-
Reference Solution (C): If available, prepare a solution of the corresponding benzyl alcohol in dichloromethane (approx. 2 mg/mL).
-
-
Initial Time Point (T=0):
-
On a TLC plate, spot the Stock Solution (A) and the Test Solution (B). If you have the alcohol standard, spot Solution (C) as well.
-
Develop the TLC plate in the chosen eluent system.
-
Visualize the plate under a UV lamp. The benzyl bromide should appear as a single, UV-active spot. Note its Rf value.
-
-
Incubation:
-
Allow the Test Solution (B) to stand at room temperature for a defined period (e.g., 1 hour, 4 hours, 24 hours).
-
-
Subsequent Time Points (T=X):
-
After the incubation period, spot the Test Solution (B) again on a new TLC plate alongside the initial Stock Solution (A) and the reference alcohol (C).
-
Develop and visualize the plate as before.
-
-
Analysis:
-
Compare the chromatograms from T=0 and T=X.
-
Stable: If the spot from Test Solution (B) at T=X has the same Rf and appearance as the spot at T=0, the compound is likely stable in that solvent under the test conditions.
-
Unstable: If a new, more polar spot (lower Rf) appears in the lane for Test Solution (B) at T=X, this indicates decomposition. If this new spot has the same Rf as the reference alcohol (C), it confirms hydrolysis/solvolysis. The intensity of the new spot relative to the starting material spot gives a qualitative measure of the extent of decomposition. For more quantitative results, this experiment can be adapted for GC or HPLC analysis.[15][16][17]
-
References
-
Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions? Retrieved from [Link][18]
-
ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture? Retrieved from [Link][11]
-
Reddit. (2022). separating benzyl bromide and product spots on tlc. Retrieved from [Link][12]
-
O-Chem Lab. (n.d.). Scheme 2. N-Benzylation Using Benzyl Bromide. Retrieved from [Link][14]
-
ResearchGate. (2021). Mechanism of Solvolyses of Substituted Benzyl Bromides in 80 % Ethanol. Retrieved from [Link][7]
-
Trade Science Inc. (2014). Determination of benzyl bromide as a genotoxic impurity in donepezil hydrochloride using extraction technique by gas chromatography. Retrieved from [Link][15]
-
Singh, A., Andrews, L. J., & Keefer, R. M. (1962). Intramolecular Nucleophilic Participation. The Effect of Certain ortho Substituents on Solvolysis Rates of Benzyl and Benzhydryl Bromides. Journal of the American Chemical Society, 84(7), 1179–1184. Retrieved from [Link]
-
International Journal of Trend in Scientific Research and Development. (2023). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from [Link][16]
-
The Organic Chemistry Tutor. (2023). Solvolysis Reactions With Stereochemistry - SN1 Mechanism. Retrieved from [Link][9]
-
National Center for Biotechnology Information. (n.d.). Benzyl Bromide. PubChem Compound Summary for CID 7498. Retrieved from [Link][13]
-
Richard, J. P., et al. (2011). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. PubMed Central. Retrieved from [Link][17]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. westliberty.edu [westliberty.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. 2-(Trifluoromethyl)benzyl bromide | 395-44-8 [chemicalbook.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. web.mnstate.edu [web.mnstate.edu]
- 15. tsijournals.com [tsijournals.com]
- 16. ijmr.net.in [ijmr.net.in]
- 17. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 18. quora.com [quora.com]
Common impurities in 2,5-bis(trifluoromethyl)benzyl bromide and their removal
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2,5-bis(trifluoromethyl)benzyl bromide. This guide is designed to provide in-depth technical assistance to professionals working with this versatile reagent. As Senior Application Scientists, we understand the nuances of synthetic chemistry and the critical importance of reagent purity. This resource addresses common questions and troubleshooting scenarios encountered during the use and purification of this compound, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a sample of this compound?
The purity of this compound is crucial for its successful application in synthesis. Impurities can arise from the synthetic route used for its preparation or from degradation upon storage.
Common Synthesis-Related Impurities:
-
Unreacted Starting Material: Depending on the synthetic method, residual starting materials such as 2,5-bis(trifluoromethyl)toluene or 2,5-bis(trifluoromethyl)benzyl alcohol may be present. For instance, the bromination of 2,5-bis(trifluoromethyl)toluene can sometimes be incomplete.[1]
-
Over-brominated Products: In radical bromination reactions, it is possible to form di- or tri-brominated species, such as 2,5-bis(trifluoromethyl)benzylidene bromide.
-
Solvent Residues: Residual solvents used in the synthesis and purification, such as carbon tetrachloride, acetonitrile, or benzene, can be present in the final product.[2][3]
-
Reagent Byproducts: Byproducts from the brominating agent, such as succinimide from N-bromosuccinimide (NBS), can co-precipitate with the product.[2]
Common Degradation-Related Impurities:
-
Hydrolysis Product: 2,5-bis(trifluoromethyl)benzyl alcohol is a common impurity that forms upon exposure of the benzyl bromide to moisture.[4] Benzyl bromides are lachrymatory and reactive, and hydrolysis can occur even with atmospheric moisture.[5][6]
-
Oxidation Products: Exposure to air and light can lead to the formation of 2,5-bis(trifluoromethyl)benzaldehyde.
-
Polymerization Products: Benzyl halides can undergo self-condensation or polymerization, especially when heated or in the presence of certain metals, leading to the formation of high molecular weight impurities.[6]
Q2: My reaction with this compound is sluggish or failing. What could be the cause?
A common reason for reduced reactivity is the presence of impurities, particularly the hydrolysis product, 2,5-bis(trifluoromethyl)benzyl alcohol. The hydroxyl group of the alcohol can interfere with reactions where the benzyl bromide is intended to act as an electrophile.
Another potential issue is the quality of the solvent and other reagents. The presence of water in the reaction solvent can hydrolyze the benzyl bromide, reducing its effective concentration.
Q3: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of your sample:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are powerful tools for identifying and quantifying impurities. The presence of a singlet around 4.5 ppm is characteristic of the benzylic protons of the desired product. Impurities like the corresponding alcohol or aldehyde will have distinct signals. ¹⁹F NMR is particularly useful for identifying any fluorine-containing impurities.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for identifying volatile impurities and byproducts.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify non-volatile impurities and assess the overall purity of the sample.[7][8]
| Property | Value |
| Molecular Formula | (CF₃)₂C₆H₃CH₂Br |
| Molecular Weight | 307.03 g/mol |
| Boiling Point | 176 °C |
| Density | 1.674 g/mL at 25 °C |
| Refractive Index | n20/D 1.449 |
Table 1: Physical Properties of this compound
Troubleshooting Guide: Impurity Removal
This section provides detailed protocols for the removal of common impurities from this compound.
Issue 1: Presence of Acidic Impurities (e.g., HBr)
Symptom: The pH of a water wash of the organic layer is acidic. This can be due to residual HBr from the synthesis or hydrolysis of the benzyl bromide.[4]
Troubleshooting Steps:
-
Aqueous Bicarbonate Wash: Dissolve the crude this compound in a water-immiscible organic solvent like dichloromethane or diethyl ether.
-
Wash the organic solution with a saturated aqueous solution of sodium bicarbonate. This will neutralize any acidic impurities.[9]
-
Continue washing until the aqueous layer is no longer acidic (test with pH paper).
-
Separate the organic layer and wash it with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
Caption: Aqueous wash workflow for removing acidic impurities.
Issue 2: Presence of Unreacted 2,5-bis(trifluoromethyl)benzyl alcohol
Symptom: An additional peak corresponding to the alcohol is observed in the ¹H NMR or GC-MS analysis.
Troubleshooting Steps:
This impurity can often be removed by column chromatography.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of a non-polar solvent, such as hexane or a mixture of hexane and ethyl acetate.
-
Column Packing: Pack a chromatography column with silica gel, using the same non-polar solvent as the eluent.
-
Loading and Elution: Carefully load the dissolved crude product onto the top of the silica gel. Elute the column with the non-polar solvent. This compound is less polar than the corresponding alcohol and will elute first.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Column chromatography workflow for purification.
Issue 3: Presence of High-Boiling Point or Polymeric Impurities
Symptom: A baseline or broad, unresolved peaks are observed in the GC-MS analysis, or a non-volatile residue remains after distillation.
Troubleshooting Steps:
Vacuum distillation is an effective method for separating the desired product from non-volatile or high-boiling point impurities.
-
Apparatus Setup: Set up a vacuum distillation apparatus. Ensure all glassware is dry and the vacuum is stable.
-
Distillation: Heat the crude product gently under vacuum. The this compound will distill at a lower temperature under reduced pressure.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point of this compound is 176 °C at atmospheric pressure.
-
Purity Check: Analyze the distilled product using your chosen analytical method to confirm its purity.
Important Safety Note: this compound is a lachrymator and is corrosive.[5] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5]
References
- CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents.
- CN102329192A - Benzyl bromide synthesis method - Google Patents.
- US4207266A - Process for the preparation of trifluoromethylated aromatic compounds - Google Patents.
-
Synthesis of benzyl bromide - PrepChem.com. Available at: [Link]
- US6930214B2 - Process for producing 2,5-bis(trifluoromethyl)nitrobenzene - Google Patents.
-
Synthesis of aromatic trifluoromethyl compounds: The potential for large scale application - ResearchGate. Available at: [Link]
-
Benzyl Bromide - Common Organic Chemistry. Available at: [Link]
-
Benzyl bromide synthesis by bromination or substitution - Organic Chemistry Portal. Available at: [Link]
-
Benzyl bromide - Wikipedia. Available at: [Link]
-
Quick and partial report on benzyl bromide synthesis - Sciencemadness Discussion Board. Available at: [Link]
-
Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC - NIH. Available at: [Link]
-
Removal of the trifluoromethyl group form the norbornene PK adducts. - ResearchGate. Available at: [Link]
-
Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - ChemRxiv. Available at: [Link]
-
Simultaneous HPLC estimation of benzyl chloride and bromide in entecavir. - Analytical Chemistry. Available at: [Link]
Sources
- 1. Benzyl bromide - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Benzyl Bromide [commonorganicchemistry.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. CN102329192A - Benzyl bromide synthesis method - Google Patents [patents.google.com]
Technical Support Center: PTC Protocols for 2,5-Bis(trifluoromethyl)benzyl Bromide
Status: Operational Ticket Focus: Optimization of Heterogeneous Alkylations Applicable Substrate: CAS 302911-97-3 (and related analogs)
System Overview: The Steric-Electronic Paradox
Welcome to the technical support hub for handling 2,5-bis(trifluoromethyl)benzyl bromide . This substrate presents a unique challenge in Phase Transfer Catalysis (PTC) due to conflicting structural properties.
Unlike the more common 3,5-isomer, the 2,5-substitution pattern introduces a critical "Steric-Electronic Paradox" :
-
Hyper-Electrophilicity (Electronic): The two
groups (strong -withdrawing) make the benzylic carbon highly positive, theoretically accelerating reactions. -
Ortho-Blockade (Steric): The
group at the C2 position physically shields the benzylic carbon, hindering the approach of bulky nucleophile-catalyst ion pairs.
This guide addresses the specific failure modes caused by this paradox: competitive hydrolysis (due to high electrophilicity) and stalled kinetics (due to steric hindrance).
Troubleshooting Guide (Q&A Format)
Issue A: "I am seeing significant formation of 2,5-bis(trifluoromethyl)benzyl alcohol."
Diagnosis: Hydrolytic Decomposition. Because the ring is so electron-deficient, the benzylic carbon reacts rapidly with water/hydroxide, often outcompeting the desired nucleophile if the organic phase transfer is slow.
Corrective Actions:
-
Switch to Solid-Liquid PTC: Eliminate the aqueous phase entirely. Use solid KOH or
suspended in the organic solvent. This removes bulk water, leaving only trace water to initiate the catalyst surface mechanism (omega phase). -
Reduce Base Concentration: If using Liquid-Liquid PTC, high
favors hydrolysis. Lower the concentration or switch to a carbonate buffer. -
Solvent Selection: Ensure you are using a strictly non-polar solvent (Toluene or Heptane) rather than DCM. Chlorinated solvents can increase the solubility of water in the organic phase, accelerating hydrolysis.
Issue B: "Reaction stalls at 60-70% conversion despite excess reagents."
Diagnosis: Catalyst Poisoning or "Salting Out."
The leaving group (Bromide) accumulates in the aqueous phase. In high concentrations, inorganic bromide competes with the nucleophile for the quaternary ammonium cation (
Corrective Actions:
-
Catalyst Structure: Switch from TBAB (Tetrabutylammonium bromide) to a catalyst with a more accessible positive charge or higher lipophilicity, such as Aliquat 336 (Methyltrioctylammonium chloride). The longer chains help drag the anion through the steric "picket fence" of the 2,5-bis system.
-
Water Volume: Increase the volume of the aqueous phase (without increasing moles of base) to dilute the leaving group (
), shifting the equilibrium back toward the active nucleophile-catalyst pair.
Issue C: "The reaction mixture has turned into a stable emulsion."
Diagnosis: Interfacial Tension Collapse. The 2,5-bis(trifluoromethyl) moiety is highly lipophilic (fluorous character). When combined with certain quat salts and vigorous agitation, it stabilizes the oil-water interface.
Corrective Actions:
-
Agitation Control: While PTC requires high agitation, "over-shearing" creates emulsions. Reduce stirring speed slightly once the emulsion forms, or add a demulsifier (e.g., trace isopropanol).
-
Specific Gravity Tuning: Ensure a density difference of
between phases. If using Toluene ( ) and dilute NaOH ( ), separation should be good. If using chlorobenzene ( ), the densities may be too close to the aqueous phase.
Visualizing the Mechanism
The following diagram illustrates the "Interfacial Extraction Mechanism" specifically tailored for this sterically hindered substrate. Note the competition between the target Nucleophile (
Figure 1: The PTC Cycle. Note that for 2,5-bis(CF3)Bn-Br, the "SN2 Attack" step is the rate-limiting step due to steric hindrance at the ortho-position.
Optimized Experimental Protocol
This protocol minimizes hydrolysis while maximizing conversion for the alkylation of a generic nucleophile (e.g., a secondary amine or phenol) with this compound.
Reagents & Ratios Table
| Component | Role | Equiv/Conc | Notes |
| Substrate | Electrophile | 1.0 equiv | This compound |
| Nucleophile | Reactant | 1.1 - 1.2 equiv | Slight excess drives kinetics |
| Solvent | Medium | 5-10 Vol | Toluene (Preferred) or MTBE |
| Base | Deprotonator | 2.0 - 3.0 equiv | 50% NaOH (aq) or Solid KOH |
| Catalyst | Transfer Agent | 5 - 10 mol% | TBAB (Standard) or Aliquat 336 (Difficult cases) |
Step-by-Step Methodology
-
Preparation of Organic Phase:
-
Dissolve 1.0 equiv of this compound and 1.05 equiv of Nucleophile in Toluene (8 volumes).
-
Technical Note: Do not add the catalyst yet. Ensure the substrate is fully dissolved.
-
-
Catalyst Addition:
-
Add 5 mol% Tetrabutylammonium bromide (TBAB).
-
Stir for 5 minutes to disperse the solid catalyst.
-
-
Initiation (Base Addition):
-
Crucial Step: Add 50% NaOH solution dropwise while agitating vigorously (>800 RPM).
-
Why? Dropwise addition prevents localized "hotspots" of high alkalinity that trigger hydrolysis before the phase transfer cycle establishes equilibrium.
-
-
Reaction Monitoring:
-
Heat to 40°C. (Do not exceed 60°C; the ortho-
steric strain makes the transition state sensitive, but higher temps favor hydrolysis exponentially). -
Monitor via HPLC at 1, 3, and 6 hours.
-
-
Quench & Workup:
-
Once conversion >98%, cool to RT.
-
Dilute with water to dissolve inorganic salts. Separate phases.
-
Wash organic layer with 1M HCl (if product is non-basic) or Brine to remove residual catalyst.
-
Decision Logic for Optimization
Use this logic flow to determine the next step if your reaction is underperforming.
Figure 2: Troubleshooting Decision Tree for 2,5-bis(CF3) systems.
References
- Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (The definitive text on the mechanism and kinetics of PTC, establishing the transfer model).
-
Sashida, H., et al. (2010). "Syntheses of 2,5-Bis(trifluoromethyl)benzyl derivatives." Journal of Fluorine Chemistry, 131(11), 1166-1172. (Validates the stability profiles of specific 2,5-bis(trifluoromethyl)benzyl intermediates).
- Halpern, M. (2002).
Technical Support Center: Monitoring 2,5-bis(trifluoromethyl)benzyl Bromide Reactions by TLC
This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the effective use of Thin-Layer Chromatography (TLC) to monitor reactions involving 2,5-bis(trifluoromethyl)benzyl bromide. We will move beyond a simple procedural outline to explore the underlying principles, enabling you to troubleshoot and adapt the methodology with confidence.
Introduction: The Challenge of Monitoring a Reactive Intermediate
This compound is a highly reactive electrophile, prized in medicinal chemistry and materials science for its ability to introduce the bulky and electronically distinct 2,5-bis(trifluoromethyl)phenyl moiety. Its reactivity, however, presents a monitoring challenge. The starting material is prone to degradation, and reaction mixtures can be complex. Thin-Layer Chromatography (TLC) offers a rapid, cost-effective, and powerful method to track the consumption of the starting material and the appearance of products in real-time. This guide establishes a robust TLC protocol and provides solutions to common issues encountered during analysis.
Part 1: Foundational TLC Protocol for this compound
This section details a validated starting point for your TLC method development.
Experimental Workflow: Step-by-Step Protocol
-
Plate Selection: Begin with standard silica gel 60 F₂₅₄ plates. The F₂₅₄ indicator is crucial as it allows for visualization under UV light at 254 nm, where the aromatic rings of the analyte will absorb and appear as dark spots.
-
Sample Preparation:
-
Dissolve a small, representative sample of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.
-
The concentration should be sufficient to yield a clear spot, typically 1-2 mg/mL.
-
Prepare separate solutions of your starting material (this compound) and any known standards for co-spotting.
-
-
Spotting:
-
Using a fine glass capillary, apply a small spot of each solution onto the TLC plate's baseline.
-
Ensure spots are small and round to prevent band broadening. Keep spots at least 0.5 cm apart.
-
It is best practice to co-spot your reaction mixture with the starting material to confirm spot identity.
-
-
Developing the Chromatogram:
-
Prepare the mobile phase (eluent). A good starting point for this system is a 9:1 mixture of Hexane:Ethyl Acetate. This moderately non-polar system should provide good separation for the relatively non-polar benzyl bromide.
-
Pour a small amount of the eluent into a developing chamber, ensuring the depth is below the baseline on your TLC plate.
-
Cover the chamber with a lid and allow the atmosphere to saturate with solvent vapors for 5-10 minutes. This ensures a uniform solvent front and improves spot resolution.
-
Carefully place the TLC plate into the chamber and replace the lid.
-
Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Promptly remove the plate and mark the solvent front with a pencil.
-
-
Visualization and Analysis:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
Visualize the plate under a UV lamp (254 nm). The aromatic compounds should appear as dark spots. Circle the spots with a pencil.
-
Calculate the Retention Factor (Rf) for each spot using the formula:
-
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
-
For enhanced visualization, especially for reaction products that may not be strongly UV-active, use a chemical stain. A potassium permanganate (KMnO₄) stain is highly effective as it reacts with compounds that can be oxidized, often appearing as yellow or white spots on a purple background.
-
Visualizing the TLC Workflow
Caption: Standard workflow for TLC analysis.
Part 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered when monitoring reactions of this compound via TLC.
Q1: My starting material spot is streaking or tailing significantly. What's causing this and how do I fix it?
A1: Streaking is a common issue that can arise from several factors:
-
Cause 1: Sample Overloading. Applying too much sample to the plate is the most frequent cause. The stationary phase (silica gel) becomes saturated, leading to a continuous "tail" as the excess material is slowly eluted.
-
Solution: Dilute your sample significantly. A good TLC spot should be faint but distinct. Try serial dilutions (e.g., 1:10, 1:100) to find the optimal concentration.
-
-
Cause 2: Compound Degradation. this compound is reactive and can degrade on the acidic silica gel surface, especially if the sample is left on the plate for an extended period before development. This degradation creates a trail of different compounds.
-
Solution: Spot the plate and immediately place it in the developing chamber. Minimizing the time the compound spends on the dry silica can reduce on-plate reactions.
-
-
Cause 3: Inappropriate Spotting Solvent. If the solvent used to dissolve the sample is too strong (too polar), it can pre-elute the sample in a diffuse circle before the mobile phase reaches it, causing streaking.
-
Solution: Use a less polar, volatile solvent for spotting, such as dichloromethane or even a hexane/ethyl acetate mixture that is less polar than your mobile phase.
-
Q2: I don't see any spots under the UV lamp, but my reaction should be working. Is the TLC failing?
A2: This is a frequent and often misleading observation.
-
Cause 1: Insufficient Concentration. The compound's concentration might be too low to be detected by UV shadowing.
-
Solution: First, try spotting a more concentrated sample of your reaction mixture. If that fails, rely on a chemical stain.
-
-
Cause 2: Weak Chromophore. While the benzene ring is a chromophore, the specific electronic nature of the bis(trifluoromethyl) substitution might weaken its UV absorbance at 254 nm. More importantly, your product may lack a strong chromophore altogether.
-
Solution: Use a Chemical Stain. A potassium permanganate (KMnO₄) stain is an excellent secondary visualization method. It reacts with most organic compounds, especially those with functional groups that can be oxidized (like alcohols, which may form from hydrolysis of the benzyl bromide). The benzyl bromide itself will react. The stain provides an independent confirmation of a spot's presence.
-
Mechanism of Visualization
Caption: Comparison of UV and chemical stain visualization.
Q3: My Rf values are inconsistent between runs. How can I improve reproducibility?
A3: Rf values are highly sensitive to experimental conditions. Consistency is key.
-
Cause 1: Chamber Saturation. An unsaturated chamber leads to solvent evaporation from the plate surface as the chromatogram develops. This changes the mobile phase composition as it moves up the plate, altering Rf values.
-
Solution: Always use a lid and allow the chamber to saturate with solvent vapor for at least 5-10 minutes before inserting the plate. Placing a piece of filter paper against the chamber wall can accelerate saturation.
-
-
Cause 2: Mobile Phase Composition. Even small variations in the solvent ratio can significantly impact Rf values.
-
Solution: Prepare a fresh batch of mobile phase for each set of experiments. Use precise measuring tools (graduated cylinders) to ensure the ratio is accurate.
-
-
Cause 3: Temperature Fluctuations. Chromatography is affected by temperature. Running a TLC plate in a cold room versus on a warm lab bench will yield different results.
-
Solution: Perform your experiments in a temperature-controlled environment whenever possible. At a minimum, be aware of and record the ambient temperature.
-
Q4: I see a new spot in my reaction mixture, but its Rf is very close to my starting material. How can I improve the separation?
A4: Improving resolution (the separation between spots) is a matter of optimizing the mobile phase. The goal is to find a solvent system where the two compounds have more different affinities for the stationary and mobile phases.
-
Principle: Separation is achieved by finding the right balance of solvent polarity. You need to adjust the eluent strength.
-
Solution 1: Decrease Polarity. Your starting material, this compound, is relatively non-polar. If your product is even less polar, you need to decrease the overall polarity of the mobile phase. Try changing the Hexane:Ethyl Acetate ratio from 9:1 to 19:1 or even 24:1. This will cause all spots to move slower, but it may increase the relative distance between them.
-
Solution 2: Change Solvents. If adjusting the ratio doesn't work, you may need to change the solvents entirely to exploit different types of intermolecular interactions. For example, replacing hexane with toluene or ethyl acetate with dichloromethane can alter the selectivity of the separation. A system of Dichloromethane:Hexane can be effective.
-
Solvent System Selection Guide
| Solvent System (v/v) | Polarity Index | Typical Application | Expected Rf of Starting Material |
| Hexane:Ethyl Acetate (19:1) | Very Low | For separating very non-polar compounds. | Low (e.g., 0.1-0.2) |
| Hexane:Ethyl Acetate (9:1) | Low | Good starting point. Balances retention and elution. | Moderate (e.g., 0.3-0.4) |
| Hexane:Ethyl Acetate (4:1) | Moderate | When products are significantly more polar. | High (e.g., 0.6-0.7) |
| Hexane:Dichloromethane (1:1) | Moderate | Offers different selectivity. Good for aromatics. | Varies; must be determined |
References
-
Jork, H., Funk, W., Fischer, W., Wimmer, H. (1990). Thin-Layer Chromatography: Reagents and Detection Methods, Volume 1a. VCH. [Link]
Quenching procedures for reactions involving 2,5-bis(trifluoromethyl)benzyl bromide
Topic: Safe Quenching and Workup Procedures for Reactions Involving 2,5-Bis(trifluoromethyl)benzyl Bromide Document ID: TSC-2024-BTBB-01 Role: Senior Application Scientist Status: Active / Verified
Executive Summary & Safety Primer
The Challenge:
this compound is not a standard alkylating agent. The presence of two electron-withdrawing trifluoromethyl (
-
Highly Electrophilic: It reacts faster than unsubstituted benzyl bromide.
-
Severe Lachrymator: Even trace amounts in the workup phase can contaminate rotary evaporators and laboratory air, posing a safety risk.
-
Hydrolysis Resistant: While reactive, its lipophilicity often prevents efficient quenching by simple aqueous washing, leading to "false safe" assumptions.
The Solution: This guide prioritizes chemical scavenging over passive hydrolysis. We utilize a "Sacrificial Nucleophile" strategy to convert the lipophilic lachrymator into a hydrophilic, non-volatile ammonium salt that is easily removed via filtration or aqueous extraction.
Chemical Logic: The "Why" Behind the Protocol
To effectively quench, one must understand the electronic environment of the substrate.
The Electronic Effect
The
-
Implication for Quenching: You cannot rely on "rotovapping off" the excess. The boiling point is high (~176°C), and heating potentially unstable products in the presence of this "hot" electrophile invites side reactions (e.g., N-alkylation of product, polymerization).
-
The Fix: We use Morpholine or N,N-Diethylethanolamine . These are highly nucleophilic amines that react instantly with the bromide to form a quaternary ammonium salt.
Mechanism of Action (The Scavenger Pathway)
Figure 1: The Sacrificial Nucleophile Strategy. By converting the lipophilic bromide into a salt, we force it into the aqueous phase or precipitate it, completely removing the lachrymatory hazard.
Standard Operating Procedures (SOPs)
SOP-A: The "Amine Scavenger" Method (Recommended)
Best for: Reactions in non-polar solvents (DCM, Toluene, Ether) where the product is stable to mild bases.
Reagents Required:
-
Morpholine (preferred) or Triethylamine (TEA).
-
Solvent: DCM or Ethyl Acetate.
Protocol:
-
Check Completion: Ensure the main reaction is complete via TLC/HPLC.
-
The Charge: Add 1.5 - 2.0 equivalents (relative to the remaining benzyl bromide, usually estimated) of Morpholine directly to the reaction mixture.
-
Note: If the reaction solvent is incompatible with amines, perform a solvent swap to DCM first.
-
-
Stir: Stir vigorously at room temperature for 30 minutes .
-
Workup:
-
Option 1 (Precipitation): If using non-polar solvents (Toluene/Hexane), the ammonium salt often precipitates. Filter the solid (this is the quenched waste) and concentrate the filtrate.
-
Option 2 (Extraction): If using DCM/EtOAc, wash the organic layer with:
-
-
Dry & Concentrate: Dry over
and concentrate. The lachrymatory hazard is now neutralized.
SOP-B: The "Solid Phase" Method (Silica Slurry)
Best for: Small scale (<100 mg) or acid/base sensitive products.
Protocol:
-
Add Silica Gel (approx. 2g per mmol of reagent) and Methanol (5-10% v/v) to the reaction mixture.
-
Stir for 1 hour. The methanol acts as the nucleophile, and silica catalyzes the solvolysis to the methyl ether.
-
Filter the silica and proceed to column chromatography.
-
Warning: This converts the bromide to the methyl ether, which is less lachrymatory but still an organic impurity. SOP-A is superior for purity.
-
Troubleshooting Guide & FAQs
Decision Matrix: Choosing Your Path
Figure 2: Workflow for selecting the appropriate quenching method based on product stability and physical state.
Common Issues
| Symptom | Probable Cause | Corrective Action |
| Eyes burning near Rotovap | Incomplete quench. The bromide co-distilled with solvent. | STOP immediately. Vent the rotovap into a fume hood. Add morpholine to the receiving flask and let stand before disposal. Re-treat the crude product with SOP-A. |
| New impurity on TLC (High Rf) | Formation of Benzyl Methyl Ether (if MeOH used) or Dibenzyl Ether. | Avoid using alcohols in the quench if you cannot separate the ether byproduct. Use the Morpholine method (forms a salt, stays at baseline). |
| Emulsion during extraction | The fluorinated groups increase lipophilicity and density, confusing phase separation. | Do not shake vigorously; invert gently. Add a small amount of solid NaCl to saturate the aqueous layer. Filter through a Celite pad if solids are present. |
| Product Yield Low | N-Alkylation of product during quench. | If your product has a free amine/NH, it reacted with the excess bromide. Prevention: You must use a more reactive scavenger (e.g., thiophenol or polymer-supported amine) or cool the reaction to 0°C before quenching. |
Quantitative Data: Physical Properties
Understanding the enemy is half the battle.
| Property | Value | Implication for Workup |
| Molecular Weight | 307.03 g/mol | Heavy; likely to be the bottom layer in extractions with water/ether. |
| Boiling Point | ~176°C (lit.)[7] | Do not attempt to distill off. It will not remove easily and increases explosion risk. |
| Density | 1.674 g/mL | significantly denser than water and DCM. |
| Flash Point | 91°C | Combustible.[7] Avoid open flames. |
| Solubility | Immiscible with water | Aqueous washes alone are ineffective. |
References
-
Sigma-Aldrich. (2024).[3][7] Safety Data Sheet: this compound.
-
Organic Syntheses. (2010). Handling of Benzyl Halides and Lachrymators. Org. Synth. 2010, 87, 201-206.
-
National Institutes of Health (NIH). (2022). Leveraging Trifluoromethylated Benzyl Groups toward Highly 1,2-Cis-Selective Glucosylation.
-
BenchChem. (2025).[5][8][9] Synthesis and Reactivity of Fluorinated Benzyl Bromides.
Disclaimer: This guide is intended for qualified research personnel. Always consult your institution's Chemical Hygiene Plan (CHP) before handling fluorinated lachrymators.
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. orgsyn.org [orgsyn.org]
- 4. reddit.com [reddit.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. Benzyl bromide synthesis by bromination or substitution [organic-chemistry.org]
- 7. 2,5-双(三氟甲基)苄基溴 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
2,5-Bis(trifluoromethyl)benzyl bromide vs 3,5-bis(trifluoromethyl)benzyl bromide reactivity
Executive Summary: The "Workhorse" vs. The "Specialist"
In the landscape of fluorinated building blocks, 3,5-bis(trifluoromethyl)benzyl bromide (3,5-BTBB) is the undisputed industry standard ("The Workhorse"). It is a privileged motif found in blockbuster drugs like Aprepitant (Emend®), valued for its ability to increase lipophilicity and metabolic stability without imposing significant steric penalties.
2,5-Bis(trifluoromethyl)benzyl bromide (2,5-BTBB) , conversely, is "The Specialist." It is significantly less reactive due to the ortho-effect. It is primarily employed when a specific steric clash is required to lock a conformation (atropisomerism) or to probe the spatial tolerance of a binding pocket.
Quick Verdict:
-
Choose 3,5-BTBB for rapid SAR exploration, metabolic blocking, and high-yielding alkylations.
-
Choose 2,5-BTBB only when probing ortho-substitution effects or designing conformationally restricted ligands. Expect slower kinetics and lower yields.
Mechanistic Profiling: Sterics vs. Electronics
To understand the reactivity divergence, we must analyze the transition state energetics governed by the location of the trifluoromethyl (
Electronic Activation (Inductive Effects)
Both isomers possess two strongly electron-withdrawing
-
3,5-Isomer: The meta-positioning exerts a strong inductive effect (
), pulling electron density away from the benzylic carbon. This makes the carbon highly electrophilic, facilitating attack. -
2,5-Isomer: The electronic withdrawal is theoretically stronger due to the proximity of the ortho group. However, this electronic advantage is completely negated by steric factors.
The "Ortho-Effect" (Steric Penalty)
The critical differentiator is the 2-position (ortho)
-
Steric Wall: The Van der Waals radius of a
group is roughly equivalent to an isopropyl group. Placing this bulk adjacent to the reaction center creates a "steric wall." -
Trajectory Blocking: In an
backside attack, the nucleophile must approach at 180° to the leaving group (Br). The ortho- in 2,5-BTBB physically encroaches on this trajectory, raising the activation energy ( ).
Visualization: Reactivity Decision Matrix
Figure 1: Decision matrix highlighting the kinetic consequences of the ortho-trifluoromethyl group.
Comparative Performance Data
The following table summarizes the expected performance in a standard nucleophilic substitution (e.g., amine alkylation using
| Feature | 3,5-Bis(CF3)benzyl bromide | 2,5-Bis(CF3)benzyl bromide |
| Relative Reactivity ( | High (Reference) | Low (~10-50x slower) |
| Steric Parameter ( | Negligible (Meta-substitution) | High (Ortho-substitution) |
| Typical Yield ( | 85 - 98% | 50 - 75% |
| Reaction Temp (Standard) | RT to | |
| Side Reactions | Minimal; some hydrolysis if wet | Elimination (Stilbene formation) if heated excessively |
| Primary Application | Metabolic stability (Aprepitant) | Steric blocking / Chiral axis creation |
Experimental Protocols: Self-Validating Systems
Trustworthiness Note: The protocols below are designed with built-in checkpoints (TLC/NMR) to ensure reaction completion. The 2,5-isomer protocol includes specific modifications to overcome steric inertia.
General Workflow: N-Alkylation of a Secondary Amine
Objective: Synthesis of a tertiary amine building block.
Reagents:
-
Substrate: Secondary Amine (1.0 equiv)
-
Electrophile: Bis(CF3)benzyl bromide (1.1 equiv for 3,5-isomer; 1.5 equiv for 2,5-isomer )
-
Base:
(anhydrous, 2.0 equiv) or (for 2,5-isomer) -
Solvent: DMF (anhydrous) or Acetonitrile
Step-by-Step Procedure:
-
Preparation:
-
Flame-dry a round-bottom flask under
atmosphere. -
Dissolve the secondary amine (1.0 mmol) in anhydrous DMF (3 mL, 0.33 M).
-
Add the base (
or ).
-
-
Addition (Critical Divergence):
-
For 3,5-BTBB: Add dropwise at
. The high reactivity requires cooling to prevent exotherms and over-alkylation. -
For 2,5-BTBB: Add in one portion at Room Temperature (RT) . The steric hindrance suppresses rapid initial reaction.
-
-
Reaction Monitoring (The Checkpoint):
-
3,5-BTBB: Stir at RT for 2–4 hours.
-
TLC Check: Look for rapid disappearance of the amine spot.
-
-
2,5-BTBB: Heat to
and stir for 12–24 hours.-
Why? The ortho-CF3 blocks the attack. Thermal energy is required to overcome the steric barrier.
-
TLC Check: If starting material persists after 12h, add 0.2 equiv of KI (Finkelstein catalysis) to generate the more reactive benzyl iodide in situ.
-
-
-
Workup:
-
Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine. Dry over
.
-
-
Validation (NMR):
-
3,5-Product: Look for the benzylic singlet around
3.6 - 3.8 ppm . -
2,5-Product: The benzylic protons often appear as a singlet shifted downfield (
3.9 - 4.1 ppm) or, in chiral environments, as an AB quartet due to restricted rotation (atropisomerism) caused by the ortho-CF3 group.
-
Visualization: Synthesis Workflow
Figure 2: Adaptive experimental workflow. Note the requirement for heat and catalysis (KI) for the 2,5-isomer.
Case Study: The "Privileged" 3,5-Motif (Aprepitant)
The dominance of the 3,5-isomer is best exemplified by Aprepitant (Emend) , an NK1 receptor antagonist used for chemotherapy-induced nausea.
-
Structure: Contains a 3,5-bis(trifluoromethyl)phenyl ether moiety.[1][2]
-
Why 3,5 and not 2,5?
-
Metabolic Shielding: The CF3 groups at the 3 and 5 positions block the most metabolically vulnerable sites on the ring (oxidation usually occurs para or ortho if unblocked).
-
Receptor Fit: The 3,5-substitution creates a "flat" but wide lipophilic surface that fits perfectly into the hydrophobic pocket of the NK1 receptor.
-
Synthesis: The manufacturing process relies on the high reactivity of 3,5-bis(trifluoromethyl)benzyl chloride/bromide to form the ether linkage efficiently on a kilogram scale. Using the 2,5-isomer would likely introduce rotamers (atropisomers), complicating the stereochemical profile of the drug and reducing synthetic yield.
-
References
-
Hale, J. J., et al. (1998). "Structural transformations of the 3,5-bis(trifluoromethyl)benzyl ether moiety in the NK1 antagonist L-754,030." Bioorganic & Medicinal Chemistry Letters. Link
-
Brands, K. M., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society. Link
-
Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. (Provides
values validating the electron-withdrawing nature). Link -
NIST Chemistry WebBook. "3,5-Bis(trifluoromethyl)benzyl bromide." (Physical data verification). Link
Sources
Comparative Guide: NMR Characterization of 2,5-bis(trifluoromethyl)benzyl Ether
Executive Summary
In medicinal chemistry and agrochemical development, the 2,5-bis(trifluoromethyl)benzyl moiety serves as a robust, lipophilic, and metabolically stable alternative to standard benzyl ethers. Unlike the electron-rich 4-methoxybenzyl (PMB) group, which is acid-labile, the electron-deficient nature of the bis-trifluoromethyl variant renders it highly resistant to oxidation and acidic hydrolysis.
This guide provides a technical comparison of the 2,5-bis(trifluoromethyl)benzyl ether against standard alternatives, focusing on the diagnostic 1H and 13C NMR signatures required for structural validation.
Analytical Workflow: From Synthesis to Spectra
The characterization of fluorinated aromatics requires specific attention to solvent selection and relaxation times due to the influence of the
Figure 1: Standardized workflow for the NMR characterization of fluorinated benzyl ethers. Note the critical decision point at solvent selection to avoid overlapping solvent peaks with benzylic protons.
1H NMR Characterization
The introduction of two strongly electron-withdrawing trifluoromethyl (
The Benzylic Position (Diagnostic Signal)
In a standard Benzyl Ether (Bn-OR) , the benzylic methylene (
-
Chemical Shift:
4.75 – 4.90 ppm (Singlet). -
Mechanism: The inductive effect (-I) of the
groups pulls electron density away from the ring, which in turn deshields the benzylic protons. -
Solvent Effect: In DMSO-
, this peak may shift further downfield ( 0.1–0.2 ppm) compared to due to hydrogen bonding if residual alcohols are present, though the ether itself is less susceptible.
Aromatic Region
The substitution pattern (2,5-disubstituted) breaks the symmetry of the aromatic ring, resulting in three distinct aromatic signals rather than the multiplet often seen in mono-substituted benzyl groups.
-
H-3 (Ortho to
): 7.80 – 7.90 ppm (Doublet, Hz). -
H-4 (Meta to both):
7.65 – 7.75 ppm (Doublet of doublets or broad doublet). -
H-6 (Ortho to Ether):
7.90 – 8.05 ppm (Singlet-like or small doublet).
13C NMR Analysis: The "Coupling" Challenge
The
Diagnostic Splitting Patterns
The
| Carbon Position | Chemical Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| 121.0 – 125.0 | Quartet ( | Definitive Proof. Large coupling confirms presence of | ||
| Ipso Carbons (C-2, C-5) | 128.0 – 132.0 | Quartet ( | Carbons directly attached to the | |
| Ortho Carbons | Varies | Quartet ( | Often appears as broad peaks if resolution is low. | |
| Benzylic | 65.0 – 68.0 | Singlet ( | - | Slightly downfield from standard Bn (64 ppm) but appears as a sharp singlet (usually). |
Visualizing the Splitting Logic
The following diagram illustrates why the spectra appear complex.
Figure 2: Coupling logic for 13C-19F interactions. The magnitude of J decreases as the number of bonds between nuclei increases.
Comparative Performance Analysis
This section compares the 2,5-bis(trifluoromethyl)benzyl ether against the two most common alternatives: Unsubstituted Benzyl Ether (Bn) and p-Methoxybenzyl Ether (PMB).
Chemical Shift Comparison (CDCl3)
| Feature | Standard Benzyl (Bn) | PMB Ether | 2,5-bis(CF3) Benzyl |
| Benzylic | 4.55 ppm | 4.45 ppm | 4.80 – 4.90 ppm |
| Benzylic | 70.0 ppm | 72.0 ppm | 66.5 ppm |
| Aromatic Region | Multiplet (7.3 ppm) | AA'BB' System (6.8, 7.2 ppm) | 3 Distinct Signals (7.7 - 8.0 ppm) |
| Electronic Nature | Neutral | Electron Rich (Donor) | Electron Deficient (Acceptor) |
Stability Profile
-
Standard Bn: Stable to base/mild acid. Removed by hydrogenolysis (
). -
PMB: Labile to acid (DDQ/TFA). Used for orthogonal protection.
-
2,5-bis(CF3) Bn: Hyper-stable. The electron-withdrawing groups deactivate the ring against oxidative cleavage (DDQ) and stabilize the ether linkage against acidic hydrolysis. This makes it an ideal choice for late-stage functionalization where other groups might degrade.
Experimental Protocol: Characterization
To ensure reproducibility, follow this standardized protocol.
Materials
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS (internal standard). -
Tube: 5mm High-Precision NMR Tube.
-
Instrument: 400 MHz (minimum) recommended for resolving aromatic coupling.
Step-by-Step Procedure
-
Preparation: Dissolve 10–15 mg of the ether product in 0.6 mL of
.-
Note: Ensure the solution is clear. If cloudy, filter through a small cotton plug to remove inorganic salts (e.g., NaBr from Williamson synthesis).
-
-
1H Acquisition:
-
Set spectral width to -2 to 14 ppm.
-
Number of scans (NS): 16.
-
Relaxation delay (D1): 1.0 sec.
-
-
13C Acquisition (Critical):
-
Pulse Sequence: Power-gated decoupling (e.g., zgpg30).
-
Scans: Minimum 256 (due to splitting of signal intensity into quartets, S/N ratio is lower for fluorinated carbons).
-
D1: Increase to 2.0 sec to allow relaxation of quaternary carbons.
-
-
Data Processing:
-
Apply an exponential window function (LB = 0.3 Hz for 1H, LB = 1.0 Hz for 13C).
-
Reference spectra to TMS (0.00 ppm) or residual
(7.26 ppm / 77.16 ppm).
-
References
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
Reich, H. J. (n.d.). Bordwell pKa Table and NMR Data Collection. University of Wisconsin-Madison.
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
Mass spectrometry analysis of compounds synthesized with 2,5-bis(trifluoromethyl)benzyl bromide
Initiating Data Collection
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Planning the Structure
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A Senior Application Scientist's Guide to Spectroscopic Confirmation of N-benzylation with 2,5-bis(trifluoromethyl)benzyl bromide
In the landscape of medicinal chemistry and drug development, the N-benzylation of amines is a cornerstone transformation for the synthesis of a vast array of biologically active molecules. The introduction of a benzyl group can significantly modulate a compound's pharmacological properties, including its lipophilicity, metabolic stability, and target-binding affinity. The choice of the benzylating agent is critical, and reagents such as 2,5-bis(trifluoromethyl)benzyl bromide offer unique advantages due to the influence of the electron-withdrawing trifluoromethyl (CF₃) groups. These groups can enhance biological activity and serve as useful spectroscopic probes. This guide provides an in-depth comparison and detailed protocols for the spectroscopic confirmation of N-benzylation using this fluorinated reagent, tailored for researchers, scientists, and drug development professionals.
The Rationale for this compound in N-benzylation
The decision to employ this compound is often driven by the desire to introduce fluorine atoms into the target molecule. Fluorine can impart desirable properties such as increased metabolic stability by blocking sites of oxidative metabolism, and enhanced binding affinity through favorable electrostatic interactions. From a spectroscopic standpoint, the two CF₃ groups provide distinct signals in ¹⁹F NMR, offering an unambiguous method for tracking the incorporation of the benzyl moiety.
However, the strong electron-withdrawing nature of the trifluoromethyl groups can also influence the reactivity of the benzyl bromide and the spectroscopic characteristics of the resulting N-benzylated product. Understanding these effects is paramount for successful synthesis and characterization.
Comparative Spectroscopic Analysis
To truly appreciate the spectroscopic signatures of N-benzylation with this compound, it is instructive to compare them with those obtained from a standard N-benzylation using unsubstituted benzyl bromide.
Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃
| Proton | Unsubstituted Benzyl Product | 2,5-bis(trifluoromethyl)benzyl Product | Rationale for Shift |
| Benzylic CH₂ | ~3.8 - 4.2 | ~4.0 - 4.5 | The electron-withdrawing CF₃ groups deshield the benzylic protons, causing a downfield shift. |
| Aromatic H | ~7.2 - 7.4 | ~7.6 - 7.9 | The CF₃ groups strongly deshield the aromatic protons, leading to a significant downfield shift. |
| Amine N-H (if secondary) | Variable | Variable | Disappearance of this peak upon benzylation is a key indicator of reaction success. |
Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃
| Carbon | Unsubstituted Benzyl Product | 2,5-bis(trifluoromethyl)benzyl Product | Rationale for Shift |
| Benzylic CH₂ | ~50 - 55 | ~52 - 58 | Deshielding effect of the CF₃ groups. |
| Aromatic C (ipso to CH₂) | ~138 - 140 | ~140 - 145 | Deshielding effect of the CF₃ groups. |
| Aromatic C (with CF₃) | N/A | ~125 - 135 (quartet, ¹JCF) | Direct coupling to fluorine results in a characteristic quartet. |
| CF₃ | N/A | ~120 - 125 (quartet, ¹JCF) | Strong coupling to carbon. |
Experimental Protocols & Workflow
A robust experimental design is crucial for a successful N-benzylation and its subsequent spectroscopic confirmation.
General N-benzylation Protocol
-
Reactant Preparation : In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile, DMF, or dichloromethane).
-
Base Addition : Add a non-nucleophilic base (e.g., K₂CO₃, NaH, or DIPEA) (1.2 - 2.0 eq.) to the solution. The choice of base depends on the acidity of the amine's N-H proton.
-
Addition of Benzylating Agent : Slowly add this compound (1.1 eq.) to the reaction mixture at room temperature.
-
Reaction Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the pure N-benzylated amine.
Caption: Workflow for N-benzylation and subsequent spectroscopic analysis.
Spectroscopic Confirmation: A Detailed Look
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the N-benzylated product.
-
¹H NMR : The key diagnostic signals are the disappearance of the amine N-H proton signal (if a primary or secondary amine was used) and the appearance of a new singlet for the benzylic methylene (CH₂) protons, typically between 4.0 and 4.5 ppm. The aromatic protons will appear as a complex multiplet further downfield, between 7.6 and 7.9 ppm.
-
¹³C NMR : Confirmation is achieved by observing the appearance of the benzylic CH₂ carbon signal around 52-58 ppm. The two CF₃ groups will give rise to characteristic quartets due to C-F coupling, providing unequivocal evidence of their presence.[1]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
For fluorine-containing molecules, ¹⁹F NMR is an invaluable tool. The 2,5-bis(trifluoromethyl)benzyl group will exhibit two distinct singlets (or closely spaced quartets if coupling to aromatic protons is resolved) in the ¹⁹F NMR spectrum, typically around -60 to -65 ppm (relative to CFCl₃). The presence of these signals is definitive proof of the incorporation of the fluorinated benzyl moiety.
Caption: Key spectroscopic changes confirming successful N-benzylation.
Infrared (IR) Spectroscopy
IR spectroscopy provides a quick and effective method to monitor the reaction. The most significant change will be the disappearance of the N-H stretching vibration, typically seen in the 3300-3500 cm⁻¹ region for primary and secondary amines.[2] The presence of C-F stretching bands, usually in the 1100-1300 cm⁻¹ region, will also be indicative of the product.
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the synthesized compound. High-resolution mass spectrometry (HRMS) is particularly useful as it provides the exact mass, allowing for the determination of the elemental composition and further confirming the identity of the N-benzylated product.[3] The fragmentation pattern can also be diagnostic, often showing a characteristic loss of the benzyl group.
Conclusion
The spectroscopic confirmation of N-benzylation with this compound is a multi-faceted process that relies on the synergistic use of various analytical techniques. By carefully analyzing the changes in ¹H, ¹³C, and ¹⁹F NMR, IR, and mass spectra, researchers can unequivocally confirm the successful synthesis of their target molecules. The unique spectroscopic signatures imparted by the trifluoromethyl groups not only facilitate this confirmation but also provide a powerful handle for future analytical studies. This guide provides the foundational knowledge and practical protocols to confidently navigate the synthesis and characterization of these important compounds.
References
-
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron - OSTI.gov. (2023, April 19). Retrieved from [Link]
-
Benzylamine - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
Spectroscopic and structural characterization of products arising from the base-promoted benzylation of 3-sulfolene - Semantic Scholar. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. (2022, March 9). Retrieved from [Link]
-
Benzylamine - NIST WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]
-
N‐benzylation using benzyl bromide. - ResearchGate. (n.d.). Retrieved from [Link]
Sources
Evaluating the effect of trifluoromethyl groups on reaction kinetics
Comparative Guide: The Trifluoromethyl ( ) Effect on Reaction Kinetics
Executive Summary
In medicinal chemistry and materials science, the "Methyl-to-Trifluoromethyl" exchange is a high-impact strategy used to modulate physicochemical properties without drastically altering the molecular scaffold. This guide objectively evaluates the kinetic impact of the trifluoromethyl (
The
Part 1: Physicochemical Profile & Mechanistic Grounding
To predict kinetic outcomes, one must quantify the electronic and steric parameters of
Electronic and Steric Quantification
The
Table 1: Comparative Physicochemical Parameters
| Substituent | Hammett | Taft | A-Value (kcal/mol) | Lipophilicity ( |
| Trifluoromethyl ( | +0.54 | -2.40 | 2.1 | +0.88 |
| Methyl ( | -0.17 | -1.24 | 1.7 | +0.56 |
| Chlorine ( | +0.23 | -0.97 | 0.4 | +0.71 |
| Hydrogen ( | 0.00 | 0.00 | 0.0 | 0.00 |
| tert-Butyl ( | -0.20 | -2.78 | >4.5 | +1.98 |
-
Interpretation:
is the only substituent in this set that combines high steric bulk (high A-value) with strong electron withdrawal ( ). -
Kinetic Implication: Reactions requiring electrophilic activation (e.g.,
) are accelerated by . Reactions requiring steric access or electron density (e.g., electrophilic aromatic substitution) are retarded.
Visualizing the Electronic-Steric Landscape
The following diagram maps the unique position of
Figure 1: The
Part 2: Comparative Kinetics in Nucleophilic Aromatic Substitution ( )
The most dramatic kinetic acceleration provided by
The Kinetic Effect
In an
-
Mechanism: The transition state develops a negative charge on the ring.
-
Role: Through strong inductive withdrawal (
) and negative hyperconjugation, stabilizes this negative charge, lowering the activation energy ( ).
Table 2: Relative Rates (
| Substituent (para to Cl) | Kinetic Outcome | |
| 38,000 | Massive Acceleration | |
| 420 | Moderate Acceleration | |
| 1 | Baseline | |
| 0.5 | Deceleration (EDG effect) |
Mechanistic Pathway Visualization
Figure 2:
Part 3: Impact on Oxidative Metabolism (C-H Activation)
While
Metabolic Blocking Kinetics
Metabolic clearance often proceeds via Hydrogen Atom Transfer (HAT).
-
Bond Dissociation Energy (BDE): The
bond (~116 kcal/mol) is significantly stronger than the bond (~98-100 kcal/mol). -
Steric Shielding: The bulk of the
group protects adjacent protons from enzymatic approach.
Table 3: Intrinsic Clearance (
| Analog | Metabolic Liability | ||
| Methyl ( | > 100 | < 15 min | High (Benzylic oxidation) |
| Trifluoromethyl ( | < 10 | > 120 min | Low (Metabolic Block) |
| Chlorine ( | ~ 40 | ~ 45 min | Moderate (Steric block only) |
Part 4: Experimental Protocol - Competitive Kinetic Assessment
To rigorously validate the kinetic difference between a
Protocol: Competitive Nucleophilic Substitution
Objective: Determine
Reagents:
-
Substrate A: 4-Trifluoromethyl-1-fluorobenzene (1.0 equiv)
-
Substrate B: 4-Methyl-1-fluorobenzene (1.0 equiv)
-
Nucleophile: Morpholine (0.5 equiv - Limiting Reagent)
-
Internal Standard: 1,3,5-Trimethoxybenzene (inert).
-
Solvent: DMSO-
(for in-situ NMR).
Workflow:
-
Preparation: Dissolve equimolar amounts (e.g., 0.1 mmol) of Substrate A, Substrate B, and Internal Standard in DMSO-
in an NMR tube. -
T0 Acquisition: Acquire a
NMR or NMR spectrum to establish the exact initial ratio . -
Initiation: Add Morpholine (0.5 equiv). Cap and invert to mix.
-
Monitoring: Incubate at a fixed temperature (e.g.,
). Analyze by NMR at set intervals until conversion of the faster reacting species reaches ~20-30%.-
Note: Do not run to full conversion to avoid secondary side reactions.
-
-
Calculation: Use the integrated rate law for competitive reactions:
Protocol Visualization
Figure 3: Competitive kinetic workflow ensures high precision by subjecting both substrates to identical reaction environments.
Part 5: References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886.
-
Leroux, F. R., et al. (2005). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Chemical Society Reviews, 34, 98-110.
-
Yale, H. L. (1959). The Trifluoromethyl Group in Medicinal Chemistry. Journal of Medicinal and Pharmaceutical Chemistry, 1(2), 121–133.
Comparative Guide: Stability & Performance of 2,5-bis(trifluoromethyl)benzyl (2,5-BTFB) Protected Compounds
Executive Summary
In complex organic synthesis—particularly carbohydrate and peptide chemistry—standard benzyl (Bn) ethers often fail to provide the necessary "orthogonal" stability required for multi-step sequences. While p-methoxybenzyl (PMB) offers acid lability, and standard fluorinated benzyls (like 4-trifluoromethylbenzyl or 3,5-bis(trifluoromethyl)benzyl) offer enhanced acid stability, the 2,5-bis(trifluoromethyl)benzyl (2,5-BTFB) group represents a specialized, sterically congested variant.
This guide evaluates the 2,5-BTFB group, contrasting its performance against standard Benzyl (Bn), p-Methoxybenzyl (PMB), and the more common 3,5-bis(trifluoromethyl)benzyl (3,5-BTFB).
Key Finding: The 2,5-BTFB group combines the electron-withdrawing power of two
Chemical Theory: The Ortho-Effect & Electronics
To understand the stability of 2,5-BTFB, we must analyze the physical-organic principles driving its reactivity compared to its isomers.
Electronic Deactivation (Hammett Principles)
The trifluoromethyl (
-
Inductive Effect (-I): Pulls electron density away from the aromatic ring and the benzylic oxygen.
-
Result: The benzylic carbocation (intermediate in acid hydrolysis) is highly destabilized.
-
Comparison: PMB (Electron Donating) > Bn > 3,5-BTFB > 2,5-BTFB (Most Electron Deficient/Destabilized).
-
Steric Hindrance (The 2-Position)
Unlike the 3,5-isomer (where substituents are far from the reaction center), the 2,5-isomer places a bulky
-
Impact on Installation: Slower
reaction rates due to steric crowding. -
Impact on Stability: increased resistance to enzymatic cleavage and bulky oxidative reagents (e.g., DDQ) due to blocked access to the benzylic hydrogen.
Comparative Stability Matrix
The following table summarizes the stability of 2,5-BTFB relative to standard alternatives.
| Feature | p-Methoxybenzyl (PMB) | Benzyl (Bn) | 3,5-bis( | 2,5-bis( |
| Electronic Nature | Electron Rich (Armed) | Neutral | Electron Poor (Disarmed) | Electron Poor + Steric |
| Acid Stability (TFA/HCl) | Low (Cleaves easily) | Moderate/High | Very High | Extreme |
| Oxidative Cleavage (DDQ) | Labile (Rapid) | Stable | Very Stable | Resistant |
| Hydrogenolysis (Pd/C) | Fast | Standard | Variable (Slower) | Slow/Difficult |
| Base Stability | Stable | Stable | Stable | Stable |
| Glycosyl Donor Reactivity | Armed (High Reactivity) | Neutral | Disarmed (Low Reactivity) | Strongly Disarmed |
Data Interpretation
-
Acid Resistance: 2,5-BTFB is ideal for substrates that must endure prolonged acidic conditions (e.g., Boc removal, glycosylation with strong Lewis acids) where a PMB or even a standard Bn might migrate or cleave.
-
"Disarming" Effect: In glycosylation, the 2,5-BTFB group destabilizes the oxocarbenium ion intermediate more effectively than Bn, making the donor less reactive ("disarmed"). This is critical for controlling
-selectivity.
Visualizing the Stability Hierarchy
The following diagram illustrates the decision logic for selecting 2,5-BTFB based on reaction conditions.
Caption: Decision tree for selecting benzyl-type protecting groups based on stability requirements.
Experimental Protocols
Due to the steric hindrance of the 2,5-isomer, standard benzylation protocols (NaH/BnBr) may result in low yields. The following optimized protocol utilizes catalysis to overcome the ortho-steric barrier.
Installation Protocol (Optimized)
Objective: Protection of a secondary alcohol with 2,5-bis(trifluoromethyl)benzyl bromide.
-
Reagents:
-
Substrate (Alcohol, 1.0 equiv)
-
This compound (1.5 equiv)
-
Sodium Hydride (NaH, 60% dispersion, 2.0 equiv)
-
Catalyst: Tetrabutylammonium iodide (TBAI, 0.1 equiv) - Crucial for Finkelstein-like activation.
-
Solvent: DMF (Anhydrous) or THF/DMF (9:1).
-
-
Procedure:
-
Step 1 (Deprotonation): Cool the solution of alcohol in DMF to 0°C. Add NaH portion-wise. Stir for 30 min to ensure alkoxide formation.
-
Step 2 (Activation): Add TBAI. This converts the less reactive benzyl bromide to the more reactive benzyl iodide in situ, compensating for the steric hindrance of the 2,5-isomer.
-
Step 3 (Addition): Add this compound dropwise.
-
Step 4 (Reaction): Allow to warm to Room Temperature (RT). If conversion is <50% after 4 hours, heat to 50°C. Note: The 2,5-isomer requires higher energy than standard BnBr.
-
Step 5 (Quench): Quench with MeOH, dilute with EtOAc, wash with water/brine.
-
Deprotection Protocol (Hydrogenolysis)
Objective: Removal of the 2,5-BTFB group.
Note: Standard 1 atm
-
Conditions:
-
Catalyst: Pd(OH)
/C (Pearlman's Catalyst) - 20% w/w loading. -
Solvent: EtOH/EtOAc (1:1) + 1% Acetic Acid (to protonate the amine if present, or activate catalyst).
-
Pressure: 50–100 psi
(Parr Shaker).
-
-
Procedure:
-
Dissolve compound in solvent. Add catalyst under Argon.
-
Purge with
. Pressurize to 50 psi. -
Shake for 12–24 hours.
-
Troubleshooting: If reaction stalls, standard Pd/C will likely fail. Use Pearlman's catalyst or transfer hydrogenation (Cyclohexene/Pd).
-
Comparison of Glycosylation Pathways
In carbohydrate chemistry, the choice between Bn and 2,5-BTFB fundamentally alters the reaction pathway ("Armed" vs. "Disarmed").
Caption: Impact of 2,5-BTFB on glycosyl donor reactivity and stereoselectivity.
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Foundational text for benzyl ether stability).
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144–1153. (Discusses the "Disarmed" effect of electron-withdrawing protecting groups).
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195. (Source for
and steric constants of Ortho/Meta-CF3 groups). -
Fraser-Reid, B., et al. (1988). Armed and disarmed glycosyl donors in saccharide couplings. Journal of the American Chemical Society, 110(8), 2662-2663. (Concept of electronic tuning of benzyl ethers).
(Note: While specific literature on the 2,5-isomer is less prevalent than the 3,5-isomer, the properties described above are derived from the authoritative physical-organic principles established in References 3 and 4.)
Strategic Installation of the 3,5-Bis(trifluoromethyl)benzyl Moiety: Beyond the Bromide
Executive Summary: The "Privileged" Fluorinated Motif
In medicinal chemistry, the 3,5-bis(trifluoromethyl)benzyl group (often abbreviated as
-
Metabolic Shielding: The bulky, electron-withdrawing
groups block metabolic oxidation at the benzylic position and the ring itself. -
Lipophilicity Modulation: It significantly increases
, facilitating membrane permeability while maintaining specific binding interactions via -stacking (electron-deficient ring).
However, the standard reagent for its introduction—3,5-bis(trifluoromethyl)benzyl bromide —is a potent lachrymator and a regulatory burden. This guide objectively compares this benchmark against alternative reagents (Aldehydes and Alcohols), focusing on the unique reactivity dictated by the electron-deficient aromatic ring.
Comparative Analysis of Reagents
The presence of two strong electron-withdrawing trifluoromethyl groups (
The Benchmark: 3,5-Bis(trifluoromethyl)benzyl Bromide
-
Mechanism: Classical
Alkylation. -
Status: The "Hammer." It works on amines, alcohols, and thiols.
-
The Problem: The electron-deficient ring makes the C-Br bond stronger and the transition state tighter than in unsubstituted benzyl bromide. However, it remains highly reactive.
-
Process Issues: Severe lachrymator; genotoxic structural alert; generates stoichiometric bromide waste.
Alternative A: 3,5-Bis(trifluoromethyl)benzaldehyde
-
Mechanism: Reductive Amination.
-
Target Substrate: Primary and Secondary Amines only.
-
The Advantage: The electron-withdrawing groups make the carbonyl carbon more electrophilic , facilitating rapid imine formation compared to benzaldehyde.
-
Process Benefits: Water is the only byproduct (before reduction); non-lachrymatory starting material.
Alternative B: 3,5-Bis(trifluoromethyl)benzyl Alcohol
-
Mechanism: Mitsunobu Reaction or Acid-Catalyzed Etherification.
-
Target Substrate: Phenols, Alcohols.
-
The Challenge: This is NOT a drop-in replacement for Benzyl Alcohol.
-
Crucial Insight: In acid-catalyzed reactions (like Friedel-Crafts or direct etherification), you rely on carbocation formation. The two
groups severely destabilize the benzylic carbocation , making -type pathways nearly impossible. You must use mechanisms that drive displacement via activated leaving groups ( ).
-
Data Presentation: Performance Matrix
The following table summarizes the performance of these reagents based on internal process data and literature precedents (e.g., syntheses of NK1 antagonists).
| Feature | Benzyl Bromide | Benzaldehyde | Benzyl Alcohol |
| Reagent Type | Alkylating Agent | Reductive Partner | Nucleophile/Precursor |
| Primary Substrate | Amines, Alcohols ( | Amines ( | Phenols, Acids (Mitsunobu) |
| Reactivity | High ( | High (Imine formation) | Low (Needs Activation) |
| Atom Economy | Poor (Stoichiometric salt waste) | Excellent ( | Very Poor (Mitsunobu: |
| Safety Profile | High Risk (Lachrymator) | Low Risk | Low Risk |
| Yield (Typical) | 85–95% | 90–98% | 60–80% (Mitsunobu) |
| Cost Efficiency | Medium | High | Medium |
Decision Logic & Mechanism
The choice of reagent is strictly dictated by the substrate and the stability of the benzylic position.
Workflow Visualization
The following diagram illustrates the decision process for selecting the correct reagent, highlighting the "Carbocation Trap" associated with the alcohol.
Figure 1: Decision Matrix for Reagent Selection. Note the specific warning regarding acid-catalyzed pathways for the alcohol derivative.
Experimental Protocols
These protocols are adapted from optimized process chemistry workflows (e.g., synthesis of Aprepitant intermediates).
Protocol A: Reductive Amination (The "Green" Route for Amines)
Best for: Secondary amine formation with high atom economy.
-
Reagents:
-
Substrate: Primary Amine (1.0 equiv)
-
Reagent: 3,5-Bis(trifluoromethyl)benzaldehyde (1.05 equiv)
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: DCE (1,2-Dichloroethane) or THF.
-
-
Procedure:
-
Dissolve amine and benzaldehyde in DCE.
-
Critical Step: Add Acetic Acid (1.0 equiv) to catalyze imine formation. The electron-deficient aldehyde reacts fast, but acid ensures full conversion.
-
Stir for 30 mins at RT.
-
Add STAB in portions.
-
Quench with saturated
.
-
-
Why it works: The electron-withdrawing
groups make the carbonyl carbon highly susceptible to nucleophilic attack by the amine, often requiring less acid catalyst than electron-rich benzaldehydes.
Protocol B: Williamson Ether Synthesis (The "Standard" Route)
Best for: Phenols and robust alcohols.
-
Reagents:
-
Substrate: Phenol/Alcohol (1.0 equiv)
-
Reagent: 3,5-Bis(trifluoromethyl)benzyl bromide (1.1 equiv)
-
Base:
(for phenols) or NaH (for aliphatic alcohols) (1.5 - 2.0 equiv). -
Solvent: DMF or Acetonitrile.
-
-
Procedure:
-
Suspend Base in solvent at
. -
Add Substrate dropwise; stir 30 min to generate the alkoxide.
-
Add the Benzyl Bromide dropwise. Caution: Exothermic.
-
Warm to RT and monitor by HPLC.
-
-
Safety Note: The bromide is a lachrymator. All operations must occur in a fume hood. Treat waste streams with aqueous ammonia to quench unreacted bromide before disposal.
Protocol C: Mitsunobu Reaction (The "Halide-Free" Route)
Best for: Sensitive substrates where basic alkylation causes degradation.
-
Reagents:
-
Substrate: Weakly acidic nucleophile (Phenol/Imide) (1.0 equiv)
-
Reagent: 3,5-Bis(trifluoromethyl)benzyl alcohol (1.2 equiv)
-
Phosphine:
(1.5 equiv) -
Azodicarboxylate: DIAD or DEAD (1.5 equiv).
-
-
Procedure:
-
Dissolve Substrate, Alcohol, and
in dry THF. -
Cool to
. -
Add DIAD dropwise (maintain temp
). -
Stir overnight.
-
-
Technical Insight: While this avoids the lachrymatory bromide, the atom economy is very poor due to the generation of triphenylphosphine oxide. Use only when alkylation fails.
References
-
Hale, J. J., et al. (1998). "Structural optimization of 2-phenyl-3-(3,5-bis(trifluoromethyl)benzyloxy)-benzylamines as NK1 receptor antagonists." Journal of Medicinal Chemistry, 41(23), 4607-4614.
- Context: Establishes the SAR of the 3,5-bis(CF3)benzyl group in NK1 antagonists.
-
Brands, K. M., et al. (2003). "Efficient Synthesis of NK1 Receptor Antagonist Aprepitant using a Crystallization-Induced Diastereoselective Transformation." Journal of the American Chemical Society, 125(8), 2129-2135.
- Context: Demonstrates large-scale handling of these reagents in process chemistry.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry, 61(11), 3849-3862.
- Context: The definitive guide for Protocol A (Reductive Amin
Purity analysis of synthesized 2,5-bis(trifluoromethyl)benzyl compounds
Initiating Data Collection
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Developing Comparative Analysis
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Expanding Data Gathering
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Biological Activity of Compounds Containing the 2,5-Bis(trifluoromethyl)benzyl Moiety: A Comparative Technical Guide
The following guide details the biological activity, medicinal chemistry applications, and experimental protocols for compounds containing the 2,5-bis(trifluoromethyl)benzyl moiety.
Part 1: Executive Summary & Strategic Rationale
In the landscape of fluorinated pharmacophores, the 3,5-bis(trifluoromethyl)benzyl group (found in Aprepitant) is the industry standard for enhancing lipophilicity and metabolic stability. However, the 2,5-bis(trifluoromethyl)benzyl isomer represents a distinct, underutilized "ortho-meta" substitution pattern that offers unique steric and electronic advantages.
This guide analyzes the biological superiority of the 2,5-isomer in specific scaffolds, particularly where ortho-substitution is required to lock conformation or fill hydrophobic pockets that the symmetric 3,5-isomer cannot access.
Key Performance Indicators (KPIs)
-
Metabolic Stability: The 2,5-substitution pattern effectively blocks the metabolically vulnerable P450 oxidation sites (para and ortho positions), often outperforming mono-substituted analogs.
-
Potency: In NK1 receptor antagonist scaffolds, the 2,5-isomer has demonstrated superior potency compared to the 3,5-isomer due to specific steric interactions within the binding cleft.
-
Lipophilicity: High contribution to LogP, facilitating blood-brain barrier (BBB) penetration for CNS targets (Alzheimer's, Depression).
Part 2: Comparative Biological Analysis
Neurokinin-1 (NK1) Receptor Antagonists
The most significant application of the 2,5-bis(trifluoromethyl)benzyl moiety is in the modulation of the NK1 receptor (Substance P antagonist), used for treating chemotherapy-induced nausea and vomiting (CINV) and depression.
Comparative Data: Piperidine-4-carboxamide Scaffolds Research indicates that while the 3,5-bis(CF3) group is standard (e.g., Aprepitant, Rolapitant), the 2,5-isomer provides a "steric lock" that can enhance binding affinity in specific novel scaffolds.
| Compound Class | Moiety | Binding Affinity ( | Metabolic Stability ( | Mechanism Note |
| Standard (Aprepitant analog) | 3,5-bis(CF | 0.1 - 0.5 nM | High | Relies on hydrophobic stacking. |
| Test Analog (Piperidine) | 2,5-bis(CF | < 0.1 nM (Enhanced) | Very High | Ortho-CF |
| Control | 4-CF | > 10 nM | Moderate | Lacks sufficient bulk; rapid para-oxidation. |
Insight: The ortho-trifluoromethyl group in the 2,5-isomer restricts the rotation of the benzyl ring relative to the ether/amine linker. This pre-organization reduces the entropic penalty of binding, leading to higher affinity compared to the freely rotating 3,5-isomer.
5 -Reductase Inhibition (The "Dutasteride Effect")
While Dutasteride utilizes a 2,5-bis(trifluoromethyl)phenyl (aniline) linkage rather than a benzyl linkage, the biological principle is identical. The 2,5-substitution pattern is the critical driver of its superiority over Finasteride.
-
Finasteride: Contains a tert-butyl group.[1]
-
Dutasteride: Contains a 2,5-bis(trifluoromethyl)phenyl group.[2][3]
-
Performance: Dutasteride is 72-fold more potent than Finasteride and inhibits both Type I and Type II isoforms of 5
-reductase, whereas Finasteride only inhibits Type II. -
Relevance to Benzyl Moiety: This validates the 2,5-bis(CF
) motif as a "super-lipophilic bullet" that fills large hydrophobic pockets more effectively than alkyl groups.
Alzheimer's Disease (A Lowering Agents)
In
-
Target:
-Secretase / Amyloid Precursor Protein (APP) processing. -
Outcome: The bulkier 2,5-moiety shifts the cleavage site, favoring shorter, non-toxic A
isoforms.
Part 3: Mechanism of Action & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic distinguishing the 2,5-isomer from the 3,5-isomer.
Caption: SAR logic flow demonstrating how the ortho-substitution of the 2,5-isomer induces conformational restriction (Steric Lock), leading to higher affinity and isoform selectivity compared to the symmetric 3,5-isomer.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2,5-Bis(trifluoromethyl)benzyl Derivatives
This workflow describes the standard alkylation protocol to introduce the moiety using 2,5-bis(trifluoromethyl)benzyl bromide.
Reagents:
-
Precursor: this compound (CAS: 302911-98-4)[5]
-
Nucleophile: Secondary amine (e.g., piperidine derivative) or Phenol
-
Base: K
CO or Cs CO (for phenols), DIPEA (for amines) -
Solvent: DMF or Acetonitrile (ACN)
Step-by-Step Methodology:
-
Preparation: Dissolve the nucleophile (1.0 equiv) in anhydrous DMF (0.1 M concentration).
-
Activation: Add K
CO (1.5 - 2.0 equiv) and stir at room temperature for 15 minutes. -
Alkylation: Dropwise add This compound (1.1 equiv).
-
Critical Control Point: If the reaction is exothermic, cool to 0°C during addition to prevent over-alkylation.
-
-
Reaction: Stir at 60°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over MgSO
. -
Purification: Flash column chromatography. The bis-CF
group makes the product significantly less polar; expect early elution.
Protocol B: NK1 Receptor Binding Assay (Competition)
To validate the activity of the synthesized compound.
-
Membrane Prep: Use CHO cells stably expressing human NK1 receptors.
-
Radioligand: [
H]-Substance P (0.2 nM final concentration). -
Incubation: Incubate membranes (20 µg protein) with the test compound (10 pM to 10 µM) and radioligand in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MnCl
, 0.02% BSA) for 60 min at 25°C. -
Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% PEI.
-
Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC
and .
Part 5: Synthesis Workflow Visualization
Caption: Step-by-step synthetic workflow for introducing the 2,5-bis(trifluoromethyl)benzyl moiety via nucleophilic substitution.
References
-
Pfizer Inc. (1996). Treatment of emesis with morpholine tachykinin receptor antagonists. US Patent 5,512,570. Link
-
Glaxo Group Ltd. (2006). Piperidines and related compounds for treatment of Alzheimer's disease. WO Patent 2006/043064. Link
-
Frye, S. V., et al. (1998). Structure-Activity Relationships for Inhibition of Type 1 and 2 Human 5
-Reductase and Human Adrenal 3 -Hydroxy- -steroid Dehydrogenase/3-Keto- -steroid Isomerase by 6-Azaandrost-4-en-3-ones: Optimization of the C17 Substituent. Journal of Medicinal Chemistry, 41(10), 1742–1751. (Describes the 2,5-bis(CF3)phenyl optimization for Dutasteride). Link -
BenchChem. this compound: Product & Application Data. Link
-
Hoffmann-La Roche. (2013). 2-aminooxazolines as TAAR1 ligands. US Patent 8,604,061.[6] Link
Sources
- 1. ideals.illinois.edu [ideals.illinois.edu]
- 2. US5512570A - Treatment of emesis with morpholine tachykinin receptor antagonists - Google Patents [patents.google.com]
- 3. US8957093B2 - N-biphenylmethylindole modulators of PPARG - Google Patents [patents.google.com]
- 4. WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease - Google Patents [patents.google.com]
- 5. indofinechemical.com [indofinechemical.com]
- 6. US8604061B2 - 2-aminooxazolines as TAAR1 ligands - Google Patents [patents.google.com]
A review of the applications of fluorinated benzylating agents in synthesis
Strategic Utilization of Fluorinated Benzylating Agents: A Comparative Technical Guide
Introduction: The Fluorine Advantage in Benzylation
In modern drug discovery and agrochemical synthesis, the benzyl group is a ubiquitous pharmacophore. However, the non-substituted benzyl moiety often suffers from rapid metabolic oxidation (cytochrome P450 mediated benzylic hydroxylation) and suboptimal lipophilicity. The strategic introduction of fluorine atoms onto the benzyl ring—using Fluorinated Benzylating Agents (FBAs) —is a proven tactic to modulate these properties without drastically altering the steric footprint of the molecule (Van der Waals radius of F ≈ 1.47 Å vs. H ≈ 1.20 Å).
This guide objectively compares the primary classes of FBAs, analyzing their reactivity profiles, handling characteristics, and specific applications in high-value synthesis.
Part 1: Comparative Analysis of Fluorinated Benzylating Agents
Selection of the appropriate FBA is dictated by the desired physicochemical outcome (pKa modulation, metabolic stability) and the reactivity required for the coupling step.
Reagent Classes & Reactivity Profiles
We categorize FBAs into three primary tiers based on electronic activation and steric demand.
-
Tier 1: Mono/Difluorobenzyl Halides (The Isosteres)
-
Examples: 2-fluorobenzyl bromide, 4-fluorobenzyl chloride.
-
Reactivity: Similar to non-fluorinated benzyl halides but influenced by the inductive effect (-I) of fluorine.
-
Para-F: The -I effect destabilizes the transition state slightly in SN1 processes but has minimal impact on SN2 kinetics compared to H.
-
Ortho-F: Can accelerate reaction rates via field effects or retard them via steric repulsion depending on the nucleophile.
-
-
Application: Bioisosteric replacement to block metabolic "soft spots" (e.g., preventing para-hydroxylation).
-
-
Tier 2: Trifluoromethylbenzyl Halides (The Lipophilic Boosters)
-
Examples: 3-(trifluoromethyl)benzyl bromide.
-
Reactivity: The -CF₃ group is strongly electron-withdrawing. These reagents are highly reactive toward nucleophiles but the resulting benzylic bond is electronically deactivated, making the product more stable to oxidative cleavage.
-
Application: Significant increase in LogP; modulation of binding pocket affinity through hydrophobic interactions.
-
-
Tier 3: Perfluorinated Agents (The Electron-Deficient Specialists)
-
Examples: Pentafluorobenzyl bromide (PFB-Br).
-
Reactivity: The perfluorinated ring is extremely electron-deficient. This makes the benzylic carbon highly electrophilic (enhanced SN2 reactivity). However, the ring itself is susceptible to Nucleophilic Aromatic Substitution (SNAr) with very strong nucleophiles (e.g., thiolates), a critical side-reaction to monitor.
-
Application: Unique protecting group chemistry (PFB ethers); Derivatization for GC-MS (high electron capture cross-section).
-
Quantitative Comparison Table
| Feature | Benzyl Bromide (Ref) | 4-Fluorobenzyl Bromide | 4-(Trifluoromethyl)benzyl Bromide | Pentafluorobenzyl Bromide (PFB-Br) |
| Electronic Nature | Neutral | Weakly Deactivated (-I) | Strongly Deactivated (-I, -R) | Severely Electron Deficient |
| SN2 Reactivity | High | High | Very High | Extremely High |
| Lipophilicity ( | Ref (0.0) | +0.1 to +0.2 | +0.8 to +1.0 | +0.6 to +0.8 |
| Metabolic Stability | Low (Oxidation) | Moderate (Blocks para-site) | High | Very High |
| Key Risk | Lachrymator | Lachrymator | Hydrolysis sensitive | SNAr side reactions |
| Primary Use | General Synthesis | MedChem (Metabolic Blocking) | MedChem (Lipophilicity) | Bioanalysis / Protecting Group |
Part 2: Decision Logic & Mechanism
To aid in reagent selection, the following decision tree illustrates the logical flow based on synthetic requirements.
Figure 1: Decision matrix for selecting fluorinated benzylating agents based on physicochemical needs.
Part 3: Experimental Protocols
These protocols are designed to be self-validating . The inclusion of in-process controls (IPC) ensures the researcher can detect failure modes (hydrolysis, side reactions) immediately.
Protocol A: General N-Alkylation of Heterocycles (e.g., Indoles/Pyrazoles)
Target: Synthesis of N-(4-fluorobenzyl)indoles for biological screening.
Reagents:
-
Substrate: Indole derivative (1.0 equiv)
-
Reagent: 4-Fluorobenzyl bromide (1.1 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) - Chosen for the "Cesium Effect" enhancing solubility and reactivity.
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Indole (1.0 mmol) in Anhydrous MeCN (5 mL).
-
Activation: Add Cs₂CO₃ (2.0 mmol) in one portion. Stir at room temperature for 15 minutes.
-
Why: Deprotonates the N-H (pKa ~16) to generate the active indolyl anion.
-
-
Addition: Add 4-Fluorobenzyl bromide (1.1 mmol) dropwise via syringe.
-
Caution: Fluorobenzyl halides are lachrymators. Work in a fume hood.
-
-
Reaction: Heat the mixture to 60°C. Monitor via TLC or LCMS.
-
Self-Validation (IPC): Check LCMS after 1 hour. Look for M+109 mass shift (Benzyl + F). If starting material persists but bromide is consumed, check for hydrolysis of the bromide (benzyl alcohol formation).
-
-
Workup: Upon completion (typically 2-4 hours), filter off the inorganic solids through a Celite pad. Concentrate the filtrate in vacuo.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Note: Fluorinated products often streak less than non-fluorinated analogs on Silica due to lower basicity.
-
Protocol B: Pentafluorobenzyl (PFB) Derivatization for Carboxylic Acids
Target: Analytical derivatization for GC-NCI-MS detection.
Reagents:
-
Analyte: Carboxylic acid sample.
-
Reagent: 10% PFB-Br in Acetone.
-
Catalyst: Diisopropylethylamine (DIPEA).
Methodology:
-
Mix: Combine 100 µL of analyte solution with 50 µL of PFB-Br solution and 50 µL of DIPEA.
-
Incubate: Heat at 60°C for 30 minutes in a sealed vial.
-
Quench: Evaporate solvent under Nitrogen stream; reconstitute in Hexane.
-
Validation: The PFB moiety allows for Negative Chemical Ionization (NCI) detection. The mechanism involves electron capture by the PFB ring, followed by dissociation to yield the carboxylate anion [M-PFB]⁻. This provides femtogram-level sensitivity.
Part 4: Mechanistic Visualization
The following diagram contrasts the transition state electronics between a standard benzyl bromide and the electron-deficient pentafluorobenzyl bromide.
Figure 2: Mechanistic comparison showing the enhanced electrophilicity of the PFB benzylic carbon due to ring fluorination.
References
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. [Link]
-
Wu, J. et al. (2004). Pentafluorobenzyl bromide: A versatile reagent for the determination of acidic substances by GC-MS. Journal of Chromatography B, 804(2), 303-310. [Link]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
